KAN0438757
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO7S/c22-14-4-7-19(25)18(11-14)13-2-1-3-16(10-13)31(28,29)23-15-5-6-17(20(26)12-15)21(27)30-9-8-24/h1-7,10-12,23-26H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDFCYMUXHUTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OCCO)O)C3=C(C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KAN0438757: A Dual-Action Inhibitor Targeting Cancer Metabolism and DNA Repair
A Technical Overview for Researchers and Drug Development Professionals
KAN0438757 is an advanced small molecule inhibitor that has demonstrated significant potential in preclinical cancer models. This technical guide provides an in-depth analysis of its mechanism of action, supported by experimental data, methodologies, and visual representations of the key signaling pathways it modulates.
Core Mechanism of Action: PFKFB3 Inhibition
This compound is a prodrug that is converted to its active form, KAN0438241, within the body. The primary molecular target of this compound is 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), a key regulatory enzyme in glycolysis.[1][2] PFKFB3 is responsible for synthesizing fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting step in glycolysis.[2][3] By inhibiting PFKFB3, this compound effectively reduces the rate of glycolysis, a metabolic pathway that is often upregulated in cancer cells to support rapid proliferation.[3]
Beyond its role in glycolysis, PFKFB3 has been identified as a critical factor in the homologous recombination (HR) repair of DNA double-strand breaks.[2] this compound's inhibition of PFKFB3 has been shown to impair this DNA repair mechanism, leading to the radiosensitization of cancer cells.[2]
Dual-Pronged Anti-Cancer Effects
The inhibitory action of this compound on PFKFB3 results in a dual-pronged attack on cancer cells:
-
Metabolic Reprogramming: By decreasing glycolytic flux, this compound starves cancer cells of the energy and building blocks required for rapid growth and proliferation.[1]
-
Impairment of DNA Repair: The compound disrupts the recruitment of essential components of the homologous recombination repair pathway, such as ribonucleotide reductase M2 (RNRM2), thereby preventing the repair of DNA damage and enhancing the efficacy of therapies like radiation that induce such damage.[1][2]
This dual mechanism makes this compound a promising candidate for combination therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Result |
| Colorectal Cancer Cells | Cell Viability | IC50 | Concentration-dependent decrease |
| Colorectal Cancer Cells | Proliferation | - | Concentration-dependent anti-proliferative effect[4] |
| Colorectal Cancer Cells | Migration Assay | % Inhibition | Significant reduction in migration capacity[4] |
| Colorectal Cancer Cells | Invasion Assay | % Inhibition | Significant reduction in invasion capacity[4] |
| Transformed Cells | Clonogenic Survival | Sensitizer Enhancement Ratio | Induces radiosensitization[2] |
Table 2: Effect of this compound on Patient-Derived Organoids
| Organoid Type | Parameter | Observation |
| Tumor Organoids | Growth | Significant inhibitory effect[4] |
| Normal Colon Organoids | Growth | Minimal toxic effects[4] |
Key Experimental Methodologies
The following section details the experimental protocols used to elucidate the mechanism of action of this compound.
Immunoblotting
-
Objective: To determine the effect of this compound on PFKFB3 protein expression.
-
Method: Colorectal cancer cells were treated with varying concentrations of this compound for a specified duration. Whole-cell lysates were prepared, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for PFKFB3, followed by incubation with an HRP-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time PCR
-
Objective: To assess whether this compound affects the transcription of the PFKFB3 gene.
-
Method: RNA was extracted from this compound-treated and control colorectal cancer cells using an RNA extraction kit. cDNA was synthesized from the extracted RNA using a reverse transcription kit. Real-time PCR was performed using primers specific for PFKFB3 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of PFKFB3 mRNA was calculated using the ΔΔCt method.
Cell Viability and Proliferation Assays
-
Objective: To measure the cytotoxic and anti-proliferative effects of this compound.
-
Method: Cells were seeded in 96-well plates and treated with a range of this compound concentrations. For viability, assays such as MTT or CellTiter-Glo® were used to measure metabolic activity after a defined incubation period. For proliferation, cell numbers were counted at different time points using a cell counter or by measuring DNA content using a fluorescent dye like Hoechst.
Migration and Invasion Assays
-
Objective: To evaluate the impact of this compound on the migratory and invasive potential of cancer cells.
-
Method: For migration, a wound-healing assay or a transwell migration assay (using Boyden chambers) was employed. For invasion, the transwell assay was modified by coating the membrane with a basement membrane extract (e.g., Matrigel). The number of migrated or invaded cells was quantified by staining and counting the cells on the lower surface of the membrane.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed.
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
KAN0438757: A Technical Guide to a Dual-Function PFKFB3 Inhibitor for Glycolysis and DNA Repair Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
KAN0438757 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), a key regulatory enzyme in glycolysis. Beyond its canonical role in metabolic control, recent evidence has illuminated a critical function for PFKFB3 in the DNA Damage Response (DDR), specifically in homologous recombination (HR) repair of DNA double-strand breaks. This compound has emerged as a valuable chemical probe to investigate these dual functions and as a potential therapeutic agent, particularly in oncology. By inhibiting PFKFB3's enzymatic activity, this compound not only disrupts the metabolic engine of rapidly proliferating cancer cells but also sensitizes them to DNA-damaging agents like ionizing radiation. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its use, and visualizations of the key pathways it modulates.
Core Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Inhibition of Glycolysis: PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-P2), the most potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, this compound reduces intracellular F-2,6-P2 levels, thereby decreasing glycolytic flux. This is particularly effective in cancer cells, which often exhibit a heightened reliance on glycolysis for energy and biosynthetic intermediates (the Warburg effect).[1][2]
-
Suppression of Homologous Recombination (HR) Repair: PFKFB3 plays a crucial, non-metabolic role within the nucleus. Upon DNA damage, such as double-strand breaks (DSBs) induced by ionizing radiation (IR), PFKFB3 is recruited to the damage sites. This localization is critical for the subsequent recruitment of key HR repair proteins, including ribonucleotide reductase M2 (RRM2), RAD51, and BRCA1. This compound-mediated inhibition of PFKFB3's enzymatic activity prevents this cascade, impairing HR-mediated DNA repair, reducing dNTP levels for repair synthesis, and ultimately leading to radiosensitization in cancer cells.[1][2][3]
Quantitative Data
The inhibitory and cytotoxic activities of this compound have been quantified across various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity
| Target | Assay Format | IC₅₀ | Reference |
| PFKFB3 | ADP-Glo Kinase Assay | 0.19 µM | [4] |
| PFKFB4 | ADP-Glo Kinase Assay | 3.6 µM | [4] |
Table 2: Cellular Inhibitory Activity (IC₅₀)
| Cell Line | Cancer Type | Assay Duration | IC₅₀ | Reference |
| Miapaca-2 | Pancreatic Cancer | 72 h | 2.75 µM | [4] |
| PANC-1 | Pancreatic Cancer | 72 h | 3.83 µM | [4] |
| SW620 | Colorectal Cancer | 72 h | 7.50 µM | [4] |
| U-266 | Multiple Myeloma | 72 h | 5.08 µM | [4] |
| AMO-1 | Multiple Myeloma | 72 h | 11.53 µM | [4] |
Note: In studies on colorectal cancer cells (HCT-116, HT-29), this compound showed significant anti-proliferative effects at concentrations of 50 µM and higher.[3][5]
Signaling and Experimental Workflow Diagrams
Visualizations of the key biological pathways and experimental procedures associated with this compound are provided below using the DOT language.
Diagram 1: PFKFB3's Role in Glycolysis and Inhibition by this compound
Diagram 2: this compound Mechanism in DNA Damage Response
Diagram 3: General Workflow for a Clonogenic Survival Assay
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in primary literature, primarily the work of Gustafsson et al. (2018) and De Oliveira et al. (2021).[1][5]
PFKFB3 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of PFKFB3 by measuring the amount of ADP produced.
Materials:
-
Recombinant human PFKFB3 enzyme
-
This compound compound stock solution (in DMSO)
-
Substrate: Fructose-6-Phosphate (F6P)
-
ATP
-
Kinase Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.005% Tween-20
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Protocol:
-
Prepare serial dilutions of this compound in Kinase Reaction Buffer. Include DMSO-only (vehicle) and no-enzyme controls.
-
In a 384-well plate, add the diluted this compound or control solutions.
-
Add the PFKFB3 enzyme solution to each well (except no-enzyme controls) and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution containing ATP (e.g., 8 µM final concentration) and F6P (e.g., 100 µM final concentration).
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Terminate the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cellular Proliferation and Viability Assays
A. Real-Time Cell Analysis (xCELLigence)
This method monitors cell proliferation, adhesion, and morphology in real-time by measuring electrical impedance.[5]
Materials:
-
xCELLigence RTCA instrument and E-Plates
-
Colorectal cancer cells (e.g., HCT-116, HT-29)
-
Complete culture medium
-
This compound stock solution
Protocol:
-
Add 100 µL of complete medium to each well of an E-Plate to obtain a background reading.
-
Seed cells into the wells at an optimized density (e.g., 5,000-10,000 cells/well).
-
Place the E-Plate in the xCELLigence station inside a standard cell culture incubator (37°C, 5% CO₂).
-
Monitor cell adhesion and proliferation until cells reach the log growth phase (typically 18-24 hours).
-
Add this compound at various final concentrations (e.g., 0-100 µM).
-
Continue to monitor impedance every 15-30 minutes for the desired experimental duration (e.g., 96 hours).
-
Analyze the data using the RTCA software to generate real-time growth curves and determine concentration-dependent effects on proliferation.
B. Endpoint Viability Assay (CellTiter-Blue®)
Protocol:
-
Seed cells in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for a specified period (e.g., 48-72 hours).
-
Add CellTiter-Blue® Reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence to determine the amount of resazurin (B115843) converted to resorufin, which is proportional to the number of viable cells.
Immunoblotting for PFKFB3 Expression
This protocol details the detection of PFKFB3 protein levels in cell lysates.[5]
Materials:
-
Cell lines of interest (e.g., HCT-116)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibody: Rabbit anti-PFKFB3 (e.g., Cell Signaling Technology #13123, 1:1000 dilution)
-
Loading Control Antibody: Mouse anti-β-actin (1:5000 dilution)
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with this compound (e.g., 50 µM) or vehicle (DMSO) for the desired time (e.g., 12 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein samples in Laemmli buffer by boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PFKFB3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for β-actin as a loading control.
Homologous Recombination (HR) Assay (DR-GFP Reporter)
This assay measures the efficiency of HR repair of a specific DNA double-strand break.[1]
Materials:
-
U2OS cell line stably expressing the DR-GFP reporter construct (U2OS DR-GFP).
-
I-SceI endonuclease expression plasmid (pCBASce).
-
This compound stock solution.
-
Transfection reagent.
-
Flow cytometer.
Protocol:
-
Seed U2OS DR-GFP cells in 6-well plates.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a defined period before transfection (e.g., 6 hours).
-
Transfect the cells with the I-SceI expression plasmid to induce a DSB in the reporter construct.
-
Continue the incubation in the presence of this compound for 48-72 hours post-transfection.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer.
-
Analyze the percentage of GFP-positive cells by flow cytometry. A GFP-positive signal indicates a successful HR repair event.
-
Normalize the percentage of GFP-positive cells in the this compound-treated samples to the vehicle-treated control to determine the effect on HR efficiency.
Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of single cells to form colonies after treatment with this compound and ionizing radiation (IR), a direct measure of reproductive cell death.[1]
Materials:
-
Cancer cell line (e.g., U2OS)
-
This compound stock solution
-
Ionizing radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Fixation solution: Glutaraldehyde (6.0% v/v)
-
Staining solution: Crystal violet (0.5% w/v)
Protocol:
-
Treat cells in culture flasks with this compound at various concentrations or vehicle (DMSO) for 24 hours.
-
Following treatment, trypsinize the cells, count them, and seed specific numbers of cells into 6-well plates. The number of cells seeded must be optimized for each radiation dose to result in a countable number of colonies (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.).
-
Allow cells to attach for 4-6 hours.
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Return plates to the incubator and allow colonies to form for 10-14 days.
-
Aspirate the medium, wash with PBS, and fix the colonies with glutaraldehyde for 10-15 minutes.
-
Stain the colonies with crystal violet for at least 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition to assess the radiosensitizing effect of this compound.
Conclusion
This compound is a powerful dual-action inhibitor that targets both the metabolic and DNA repair capacities of cancer cells through the selective inhibition of PFKFB3. Its ability to disrupt glycolysis and simultaneously induce a state of homologous recombination deficiency makes it a compelling tool for basic research and a promising candidate for further therapeutic development, particularly in combination with radiotherapy and other DNA-damaging agents. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize this compound in their investigations into cancer metabolism and the DNA damage response.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an assay to measure mutagenic non-homologous end-joining repair activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
KAN0438757: A Technical Guide to its Role in Glycolysis and Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
KAN0438757 is a novel, potent, and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a pivotal enzyme in the regulation of glycolysis. Upregulated in numerous cancer types, PFKFB3 plays a crucial role in sustaining the high glycolytic rate characteristic of malignant cells, often referred to as the Warburg effect. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, its impact on cancer cell metabolism and survival, and its potential as a therapeutic agent. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. One of the most prominent metabolic alterations is the shift towards aerobic glycolysis, a phenomenon where cancer cells preferentially metabolize glucose to lactate (B86563) even in the presence of oxygen. This metabolic phenotype is largely driven by the overexpression of key glycolytic enzymes, among which PFKFB3 is a critical regulator.[1] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[2] By increasing the levels of F2,6BP, PFKFB3 enhances the glycolytic flux, providing cancer cells with the necessary energy and biosynthetic precursors for growth.
This compound has emerged as a highly selective inhibitor of PFKFB3, demonstrating significant anti-tumor effects in a variety of cancer models.[1] Beyond its direct impact on glycolysis, this compound has also been shown to impair DNA damage repair pathways, specifically homologous recombination, thereby sensitizing cancer cells to radiotherapy.[2] This dual mechanism of action makes this compound a promising candidate for further preclinical and clinical investigation.
Mechanism of Action
This compound exerts its biological effects primarily through the potent and selective inhibition of the kinase activity of PFKFB3.[2] This inhibition leads to a reduction in the intracellular levels of F2,6BP, which in turn decreases the activity of PFK-1 and slows down the overall rate of glycolysis.[2] The consequences of this metabolic disruption in cancer cells are twofold:
-
Metabolic Stress: By curtailing the glycolytic flux, this compound limits the production of ATP and essential metabolic intermediates required for cell growth and proliferation. This can lead to a state of metabolic crisis within the cancer cell, ultimately triggering cell death.[1]
-
Impairment of DNA Repair: PFKFB3 has been identified as a critical factor in the homologous recombination (HR) pathway of DNA double-strand break repair.[2] this compound-mediated inhibition of PFKFB3 impairs the recruitment of key HR proteins to sites of DNA damage, leading to a deficient DNA repair process.[2] This effect is particularly relevant in the context of combination therapies with DNA-damaging agents like radiation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Notes |
| PFKFB3 | 0.19 | Potent and selective inhibition. |
| PFKFB4 | 3.6 | Demonstrates selectivity over PFKFB4. |
Data sourced from commercially available information.[2]
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (μM) | Effect | Reference |
| HCT-116 | Colorectal Cancer | xCELLigence (96h) | 10 | Significant reduction in cell proliferation. | [1] |
| HT-29 | Colorectal Cancer | xCELLigence (96h) | 25 | Significant reduction in cell proliferation. | [1] |
| HCT-116 | Colorectal Cancer | Migration Assay (42h) | 10 | Significant reduction in cell migration. | [1] |
| HT-29 | Colorectal Cancer | Migration Assay (42h) | 25 | Significant reduction in cell migration. | [1] |
| HCT-116 | Colorectal Cancer | Invasion Assay (96h) | 10 | Significant reduction in cancer cell invasiveness. | [3] |
| HT-29 | Colorectal Cancer | Invasion Assay (96h) | 10 | Significant reduction in cancer cell invasiveness. | [3] |
| HCT-116 | Colorectal Cancer | CellTiterBlue (48h) | >10 | Concentration-dependent reduction in cell viability. | [1] |
| HT-29 | Colorectal Cancer | CellTiterBlue (48h) | >10 | Concentration-dependent reduction in cell viability. | [1] |
| HCT-116 | Colorectal Cancer | LDH Assay (48h) | >10 | Concentration-dependent increase in cell death. | [1] |
| HT-29 | Colorectal Cancer | LDH Assay (48h) | >10 | Concentration-dependent increase in cell death. | [1] |
| U2OS | Osteosarcoma | DR-GFP Reporter Assay | 10 | HR activity decreased to 10% of vehicle-treated cells. | [4] |
Table 3: Metabolic Effects of this compound
| Cell Line | Assay | Concentration (μM) | Duration (h) | Effect | Reference |
| HCT-116 | LC-MS Metabolomics | Not specified | 6 | Reduction in glycolytic metabolites. | [1] |
| HUVEC | LC-MS Metabolomics | Not specified | 6 | Reduction in glycolytic metabolites. | [1] |
| HCT-116 | Seahorse Analysis (OCR) | 5 | 6 | Reduced baseline cellular oxygen consumption rate. | [1] |
| HT-29 | Seahorse Analysis (OCR) | 5 | 6 | Reduced baseline cellular oxygen consumption rate. | [1] |
| SW-1463 | Seahorse Analysis (OCR) | 5 | 6 | Reduced baseline cellular oxygen consumption rate. | [1] |
| HUVEC | Seahorse Analysis (OCR) | 5 | 6 | Reduced baseline cellular oxygen consumption rate. | [1] |
| ATC cells | Lactate Production Assay | Not specified | Not specified | Inhibited lactate production. | [5] |
Signaling Pathways and Experimental Workflows
Glycolysis and the Role of this compound
The following diagram illustrates the central role of PFKFB3 in glycolysis and the point of intervention for this compound.
This compound and the DNA Damage Response
This diagram depicts the involvement of PFKFB3 in the homologous recombination pathway and its inhibition by this compound.
Experimental Workflow: Assessing Cellular Effects of this compound
The following diagram outlines a typical experimental workflow to evaluate the in vitro effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (CellTiter-Blue®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Reagent Addition: Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence at 560/590 nm using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value using a non-linear regression analysis.
Cell Proliferation Assay (xCELLigence Real-Time Cell Analysis)
-
Plate Preparation: Add cell culture medium to the wells of an E-Plate 96 and record a baseline impedance measurement.
-
Cell Seeding: Seed cancer cells in the E-Plate 96 at an appropriate density.
-
Treatment: After cell adherence, add various concentrations of this compound and a vehicle control.
-
Real-Time Monitoring: Place the E-Plate 96 in the xCELLigence instrument and monitor cell proliferation in real-time for 96 hours by measuring the cell index, which is derived from the electrical impedance.
-
Data Analysis: Plot the cell index over time for each treatment condition. The rate of change in the cell index reflects the rate of cell proliferation.
Cytotoxicity Assay (LDH Assay)
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell viability assay.
-
Supernatant Collection: After the 48-hour treatment period, collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase (LDH) released into the supernatant, following the manufacturer's protocol.
-
Data Analysis: Compare the LDH levels in the supernatants of treated cells to those of untreated and lysis controls to determine the percentage of cytotoxicity.
Immunoblotting
-
Cell Lysis: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against PFKFB3 or other proteins of interest overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Seahorse XF Metabolic Flux Analysis
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate and allow them to adhere.
-
Treatment: Treat the cells with this compound for the desired duration (e.g., 6 hours).
-
Assay Preparation: Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to measure key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Glycolysis Stress Test: Perform a glycolysis stress test by sequentially injecting glucose, oligomycin, and 2-deoxyglucose to measure key parameters of glycolysis, including glycolysis, glycolytic capacity, and glycolytic reserve.
-
Data Analysis: The Seahorse XF analyzer software calculates the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
Measurement of Fructose-2,6-bisphosphate (F2,6BP)
-
Sample Extraction: Extract metabolites from treated cells by quenching metabolism with cold methanol (B129727) and then lysing the cells.
-
Enzymatic Assay: The concentration of F2,6BP is determined spectrophotometrically based on its ability to activate PFK-1. The assay typically involves a coupled enzyme reaction where the product of the PFK-1 reaction is linked to the oxidation of NADH, which can be measured by the change in absorbance at 340 nm.
-
Standard Curve: A standard curve is generated using known concentrations of F2,6BP to quantify the amount in the cell extracts.
Conclusion
This compound is a promising preclinical candidate that targets the metabolic vulnerability of cancer cells by inhibiting the key glycolytic regulator, PFKFB3. Its ability to disrupt cancer cell metabolism and simultaneously impair DNA damage repair pathways provides a strong rationale for its further development as a monotherapy or in combination with other cancer treatments, such as radiotherapy. The data and protocols presented in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of this compound and to advance the field of cancer metabolism.
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFKFB3 facilitates cell proliferation and migration in anaplastic thyroid carcinoma via the WNT/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
KAN0438757: A Technical Guide to its Role in DNA Damage Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAN0438757 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key glycolytic enzyme frequently overexpressed in cancer cells. Beyond its established role in regulating glycolysis, emerging evidence has illuminated a critical non-canonical function of PFKFB3 in the DNA damage response (DDR), specifically in the homologous recombination (HR) repair pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action in modulating DNA repair, and detailed protocols for key experimental assays used in its evaluation.
Mechanism of Action: Targeting PFKFB3 to Inhibit Homologous Recombination
This compound exerts its effects on DNA damage repair by inhibiting the enzymatic activity of PFKFB3. This inhibition has been shown to be a critical factor in the homologous recombination (HR) repair of DNA double-strand breaks (DSBs), a high-fidelity repair mechanism essential for maintaining genomic integrity. The key mechanism involves the impairment of ribonucleotide reductase M2 (RRM2) recruitment to the sites of DNA damage, which is necessary for the local synthesis of deoxynucleotides (dNTPs) required for DNA repair synthesis.[1][2] This leads to a disruption of the HR process, resulting in increased sensitivity of cancer cells to DNA-damaging agents like ionizing radiation.[2][3]
Signaling Pathway
Upon induction of DNA double-strand breaks by agents such as ionizing radiation, PFKFB3 rapidly relocates to nuclear foci. This recruitment is dependent on the upstream DNA damage sensing and signaling machinery, including the MRE11-RAD50-NBS1 (MRN) complex, Ataxia-Telangiectasia Mutated (ATM) kinase, phosphorylated histone H2AX (γH2AX), and the mediator of DNA damage checkpoint protein 1 (MDC1). At the damage site, PFKFB3 co-localizes with key HR proteins such as BRCA1, RPA, and RAD51. The enzymatic activity of PFKFB3 is crucial for the subsequent recruitment of RRM2, ensuring a sufficient local supply of dNTPs for DNA repair synthesis. By inhibiting PFKFB3, this compound prevents this cascade, leading to unresolved DNA damage and increased cell death.
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary enzyme target and in various cancer cell lines.
| Target | IC50 (µM) | Assay Type |
| PFKFB3 | 0.19 | Enzyme Inhibition Assay |
| PFKFB4 | 3.6 | Enzyme Inhibition Assay |
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| Miapaca-2 | Pancreatic Cancer | 2.75 | 72 hours |
| PANC-1 | Pancreatic Cancer | 3.83 | 72 hours |
| SW620 | Colorectal Cancer | 7.50 | 72 hours |
| U-266 | Multiple Myeloma | 5.08 | 72 hours |
| AMO-1 | Multiple Myeloma | 11.53 | 72 hours |
| U373 | Glioblastoma | >10 | 48 hours |
| U251 | Glioblastoma | >10 | 48 hours |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (WST-1 / CellTiter-Blue)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 5, 10, 25, 50, 100 µM) for 48-72 hours.
-
Reagent Addition: Add 10 µL of WST-1 or CellTiter-Blue reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a CO2 incubator.
-
Measurement: Measure the absorbance at 450 nm (for WST-1) or fluorescence at 560/590 nm (for CellTiter-Blue) using a microplate reader.
-
Data Analysis: Normalize the readings to untreated control cells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with this compound (e.g., 10, 25, 50 µM) for 12-24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended dilutions:
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
This method is used to visualize the subcellular localization of proteins.
-
Cell Culture: Grow cells on glass coverslips in 24-well plates.
-
Treatment and Fixation: Treat cells with this compound (e.g., 10 µM) for 6 hours, followed by treatment with ionizing radiation (e.g., 6 Gy) and a 2-hour recovery period. Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-RAD51, anti-RPA32, anti-γH2AX) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibodies (1:1000) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with mounting medium.
-
Imaging: Visualize the cells using a confocal microscope.
Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)
This assay quantifies the efficiency of HR-mediated DNA repair.[6][7]
-
Cell Line: Use a U2OS cell line stably expressing the DR-GFP reporter construct.
-
Transfection and Treatment: Plate U2OS DR-GFP cells and treat with this compound (e.g., 10 µM) for 6 hours. Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a specific double-strand break in the reporter construct.
-
Incubation: Incubate the cells for 48 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells by trypsinization and analyze them by flow cytometry.
-
Data Analysis: Quantify the percentage of GFP-positive cells in the population. A reduction in the percentage of GFP-positive cells in this compound-treated samples compared to the control indicates an inhibition of HR.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.[8][9][10][11]
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Treatment: Allow cells to attach, then treat with this compound alone or in combination with ionizing radiation (e.g., 2, 4, 6 Gy).
-
Incubation: Incubate the plates for 10-14 days until visible colonies (defined as ≥50 cells) are formed.
-
Fixation and Staining: Remove the medium, wash with PBS, and fix the colonies with a solution of methanol (B129727) and acetic acid. Stain the colonies with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition. The SF is determined by dividing the PE of the treated cells by the PE of the control cells.
Conclusion
This compound is a valuable research tool for investigating the intersection of cellular metabolism and DNA damage repair. Its ability to selectively inhibit PFKFB3 provides a unique opportunity to probe the non-canonical functions of this enzyme in homologous recombination. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting PFKFB3 in cancer. The radiosensitizing effect of this compound in cancer cells, while sparing normal cells, highlights its promise as a potential adjunct to conventional cancer therapies.[2]
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kancera.com [kancera.com]
- 4. PFKFB3 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. PFKFB3 antibody (13763-1-AP) | Proteintech [ptglab.com]
- 6. Direct-Repeat GFP (DR-GFP) assay [bio-protocol.org]
- 7. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay [en.bio-protocol.org]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonogenic Assay: Adherent Cells [jove.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
KAN0438757 as a Radiosensitizer for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Radiation therapy is a cornerstone of cancer treatment, but its efficacy is often limited by the intrinsic or acquired radioresistance of tumor cells. A key mechanism of radioresistance is the efficient repair of radiation-induced DNA double-strand breaks (DSBs). Emerging research has identified the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3) as a critical component in the DNA damage response, specifically in homologous recombination (HR) repair.[1][2] KAN0438757 is a novel, potent, and selective small molecule inhibitor of PFKFB3.[1][3] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and key experimental methodologies related to this compound's function as a radiosensitizing agent, positioning it as a promising candidate for combination cancer therapy.
Mechanism of Action: Linking Glycolysis to DNA Repair
PFKFB3 is widely overexpressed in cancer cells and is a known regulator of glycolysis.[2] Recent studies have unveiled a non-metabolic nuclear function for PFKFB3 in the repair of DNA DSBs.[1] In response to ionizing radiation (IR), PFKFB3 is recruited to the sites of DNA damage, a process essential for efficient HR activity and subsequent cell survival.[2]
This compound exerts its radiosensitizing effect by inhibiting the kinase activity of PFKFB3.[1] This inhibition disrupts the DNA damage response pathway at a critical juncture. Specifically, pharmacological inhibition of PFKFB3 with this compound impairs the recruitment of ribonucleotide reductase M2 (RRM2), reduces the local pool of deoxynucleotides (dNTPs) required for DNA repair synthesis, and consequently suppresses HR activity.[1][2][3] This leads to an accumulation of unrepaired DNA damage, ultimately resulting in increased cell death in irradiated cancer cells. A key finding is that this compound induces radiosensitization specifically in transformed (cancer) cells, while leaving non-transformed cells largely unaffected.[1][2][3]
Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ionizing radiation and the inhibitory action of this compound.
Quantitative Preclinical Data
The efficacy of this compound as a radiosensitizer has been evaluated through various in vitro assays. The data consistently demonstrate that inhibition of PFKFB3 enhances the cytotoxic effects of ionizing radiation in cancer cells.
Table 1: Effect of this compound on Cancer Cell Proliferation and Survival
| Cell Line | Assay | Treatment | Observation | Citation |
|---|---|---|---|---|
| U2OS | Clonogenic Survival | This compound + IR | Dose-dependent radiosensitization was observed. | [2] |
| Transformed vs. Non-transformed cells | Proliferation | This compound | Selectively inhibits the proliferation of transformed cells. | [2] |
| Colorectal Cancer (CRC) Cells | Viability, Proliferation | This compound | A concentration-dependent anti-proliferative effect was noted. | [4] |
| CRC Organoids | Growth Assay | this compound | Showed significant effects on tumor organoid growth while sparing normal colon organoids. |[4] |
Table 2: Effect of this compound on DNA Damage and Repair Markers
| Cell Line | Marker | Treatment | Result | Citation |
|---|---|---|---|---|
| U2OS | RPA32 & RAD51 Foci | This compound + IR | Recruitment of both HR factors into IR-induced repair foci was disrupted. | [2] |
| U2OS | PFKFB3 & RRM2 Co-localization | This compound + IR | Impaired co-localization of PFKFB3 and RRM2 at IR-induced foci. | [1] |
| U2OS | EdU Incorporation (G2/M phase) | This compound (10 µM) + IR (6 Gy) | Impaired the IR-induced increase in the EdU-positive cell population in the G2/M phase, indicating reduced DNA repair synthesis. | [1][5] |
| Hepatocellular Carcinoma (HCC) Cells | ERCC1 Expression | PFKFB3 Silencing | Reduced expression of the DNA repair protein ERCC1. |[6] |
Experimental Protocols and Workflows
The preclinical validation of this compound involved a series of standard and specialized molecular and cell biology techniques.
General Experimental Workflow
The diagram below outlines the typical workflow for assessing this compound as a radiosensitizer in vitro.
Key Methodologies
-
Cell Culture and Drug Treatment:
-
Irradiation:
-
Cells are exposed to ionizing radiation using a source such as an X-ray generator.
-
Doses typically range from 2 to 8 Gy, depending on the specific assay and cell line sensitivity.[1]
-
-
Clonogenic Survival Assay:
-
Principle: This assay assesses the long-term reproductive integrity of cells after treatment.
-
Protocol: Following drug and radiation treatment, cells are seeded at low density and allowed to grow for 10-14 days.[2] The resulting colonies (defined as >50 cells) are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated controls to determine the radiosensitizing effect.
-
-
Immunofluorescence and Microscopy:
-
Principle: Used to visualize and quantify the formation of protein clusters (foci) at sites of DNA damage.
-
Protocol: Cells are grown on coverslips, treated, and irradiated. At various time points post-IR (e.g., 2 hours), cells are fixed, permeabilized, and incubated with primary antibodies against DNA damage response proteins (e.g., γH2AX, RAD51, RRM2, PFKFB3).[1][2] Fluorescently labeled secondary antibodies are used for detection, and images are captured via confocal microscopy. The number of foci per nucleus or the percentage of foci-positive cells is quantified.[1]
-
-
Flow Cytometry for Cell Cycle and DNA Synthesis Analysis:
-
Principle: To analyze cell cycle distribution and measure DNA synthesis as an indicator of repair activity.
-
Protocol: To measure repair synthesis, cells are pulsed with 5-ethynyl-2′-deoxyuridine (EdU), a thymidine (B127349) analog, for a short period (e.g., 30 minutes) before harvesting.[1] Cells are then fixed and stained for EdU incorporation (using click chemistry) and total DNA content (e.g., with Hoechst stain).[1] Analysis by flow cytometry allows for the quantification of EdU-positive cells within specific cell cycle phases (e.g., G2/M), providing a measure of IR-induced DNA repair synthesis.[1][5]
-
Conclusion and Future Directions
This compound is a first-in-class radiosensitizer that targets the metabolic enzyme PFKFB3 to disrupt the homologous recombination DNA repair pathway. Preclinical data strongly support its mechanism of action, demonstrating that it impairs the recruitment of essential repair proteins and suppresses DNA repair synthesis, leading to enhanced cancer cell killing when combined with radiation.[1][2] The selectivity of this compound for cancer cells over normal cells and its efficacy in patient-derived organoids highlight its therapeutic potential.[2][4]
Future work should focus on in vivo preclinical studies to evaluate the systemic toxicity and efficacy of this compound in combination with radiotherapy in various tumor models.[4][7] Further investigation is also warranted to identify predictive biomarkers for response to this compound-based radiosensitization, potentially paving the way for its clinical translation in treating radioresistant tumors.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. The State of Preclinical Modeling for Early Phase Cancer Trials Using Molecularly Targeted Agents with Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential radiosensitization target PFKFB3 is related to response to radiotherapy in SweBCG91RT: a randomized clinical trial with long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
KAN0438757: A Technical Whitepaper on a Novel PFKFB3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KAN0438757 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, and its effects in various preclinical models. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly in oncology and inflammatory diseases.
Chemical Properties and Structure
This compound is a novel compound identified for its selective inhibition of PFKFB3.[1][2] Its chemical structure and key properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₁H₁₈FNO₇S[3] |
| Molecular Weight | 447.43 g/mol [2][3] |
| CAS Number | 1451255-59-6[1] |
| Appearance | Powder[2] |
Mechanism of Action
This compound exerts its biological effects primarily through the potent and selective inhibition of the metabolic kinase PFKFB3.[1][2] PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F-2,6-P₂), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[4][5] By inhibiting PFKFB3, this compound reduces the intracellular levels of F-2,6-P₂, leading to decreased glycolytic flux.[6][7]
Beyond its role in glycolysis, PFKFB3 is implicated in other critical cellular processes. This compound has been shown to impair homologous recombination (HR) repair of DNA double-strand breaks by affecting the recruitment of ribonucleotide reductase M2 and subsequent deoxynucleotide incorporation.[4][6] This dual mechanism of action, targeting both metabolism and DNA repair, makes this compound a compelling candidate for cancer therapy, potentially sensitizing tumors to radiation and other DNA-damaging agents.[4][8]
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
KAN0438757: A Novel PFKFB3 Inhibitor for Colorectal Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies that target the unique metabolic dependencies of tumor cells. One of the hallmarks of cancer is the reprogramming of energy metabolism, often characterized by a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. A key enzymatic regulator of this process is 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3). Elevated PFKFB3 expression is correlated with a worse survival rate in CRC patients, making it a compelling target for therapeutic intervention.[1][2][3] KAN0438757 is a novel, potent, and selective small molecule inhibitor of PFKFB3 that has demonstrated significant anti-cancer effects in preclinical models of colorectal cancer. This document provides a comprehensive technical overview of this compound, summarizing key data on its mechanism of action, efficacy in vitro and in vivo, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action: Targeting the Glycolytic Engine
This compound exerts its anti-cancer effects by directly targeting PFKFB3, a critical enzyme that controls the rate of glycolysis.[4][5] PFKFB3 synthesizes fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting step in the glycolytic pathway.[6] By inhibiting PFKFB3, this compound reduces the intracellular levels of F-2,6-P2, thereby dampening glycolytic flux.[2][7]
Studies have shown that this compound effectively reduces PFKFB3 protein expression in CRC cells in a concentration-dependent manner, without affecting its mRNA transcription levels.[3][5][7] This suggests a post-transcriptional or protein degradation-related mechanism of action. The inhibition of PFKFB3 by this compound leads to a significant reduction in the levels of glycolytic metabolites.[2][5] Beyond its role in glycolysis, PFKFB3 has also been identified as a critical factor in the homologous recombination (HR) repair of DNA double-strand breaks, suggesting that this compound could also function as a radiosensitizer.[8]
In Vitro Efficacy in Colorectal Cancer
This compound has demonstrated significant anti-cancer activity across a range of in vitro assays using human colorectal cancer cell lines. The primary effects observed are the inhibition of cell proliferation, viability, migration, and invasion.
Anti-proliferative and Cytotoxic Effects
A concentration-dependent anti-proliferative effect of this compound has been observed in CRC cell lines.[1][3] At higher concentrations (50 and 100 μM), this compound significantly induces cell death in HCT-116 and HT-29 cells after 48 hours of treatment.[3]
| Cell Line | Cancer Type | IC50 (μM) | Assay Duration | Reference |
| SW620 | Colorectal Cancer | 7.50 | 72h | [1] |
| Miapaca-2 | Pancreatic Cancer | 2.75 | 72h | [1] |
| PANC1 | Pancreatic Cancer | 3.83 | 72h | [1] |
| U-266 | Multiple Myeloma | 5.08 | 72h | [1] |
| AMO-1 | Multiple Myeloma | 11.53 | 72h | [1] |
| Table 1: IC50 values of this compound in various cancer cell lines. |
| Cell Line | Concentration (μM) | Effect on Cell Viability/Death (48h) | Reference |
| HCT-116 | 50, 100 | Significantly increased cell death | [3] |
| HT-29 | 50, 100 | Significantly increased cell death | [3] |
| Table 2: Cytotoxic effects of this compound on CRC cell lines. |
Inhibition of Cell Migration and Invasion
This compound significantly reduces the migration and invasion capacity of CRC cells, independent of its anti-proliferative effects.[1][3] This is a crucial finding, as cell motility and invasion are key processes in metastasis.
| Cell Line | Concentration (μM) | Effect on Migration/Invasion | Reference |
| HCT-116 | 10 | Significantly reduced migration | [3] |
| HT-29 | 25 | Significantly reduced migration | [3] |
| HCT-116 | 10 | Significantly reduced invasion (96h) | [3] |
| HT-29 | 10 | Significantly reduced invasion (96h) | [3] |
| Table 3: Effects of this compound on CRC cell migration and invasion. |
Efficacy in Patient-Derived Organoids: A Selective Approach
Patient-derived organoids (PDOs) are three-dimensional cultures that more accurately recapitulate the complexity of original patient tumors. In a significant finding, this compound demonstrated a selective cytotoxic effect on patient-derived CRC tumor organoids while largely sparing matched normal colon organoids.[1][2][3] Treatment with 30 μM this compound for 24 hours resulted in the disintegration of tumor organoids and a significant reduction in their size, with minimal morphological changes observed in normal organoids.[3] This tumor-specific effect highlights the potential for a favorable therapeutic window for this compound in a clinical setting.
In Vivo Toxicity Evaluation
Preclinical evaluation of systemic toxicity is a critical step in drug development. In vivo studies using immune-competent C57BL6/N mice have shown that this compound is well-tolerated.[1][2][3] Intraperitoneal administration of this compound at doses of 10, 25, and 50 mg/kg showed no signs of high-grade or relevant systemic toxic effects over an observation period of up to 21 days.[1][3] This lack of significant toxicity in healthy animals further supports the potential of this compound for further translational studies.[3][7]
Experimental Protocols and Methodologies
The following section outlines the key experimental methodologies used to evaluate the efficacy of this compound in colorectal cancer research.
Cell Culture
Human CRC cell lines HCT-116, HT-29, and SW-1463 were utilized.[3] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Immunoblotting
To assess PFKFB3 protein expression, CRC cells were treated with this compound (10, 25, and 50 μM) for 12 hours.[3] Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody against PFKFB3. A loading control, such as β-actin, was used to ensure equal protein loading.
Real-Time PCR (RT-PCR)
To evaluate PFKFB3 mRNA levels, cells were treated with this compound for various time points (4, 12, 24, and 48 hours).[5] RNA was extracted, reverse transcribed into cDNA, and quantitative PCR was performed using primers specific for PFKFB3.
Cell Viability and Cytotoxicity Assays
-
CellTiter-Blue® Assay: CRC cells were treated with this compound for 48 hours to assess metabolic capacity and viability.[3]
-
LDH Cytotoxicity Assay: To quantify cell death, the release of lactate dehydrogenase (LDH) into the culture medium was measured after 48 hours of treatment with this compound.[3][7]
-
xCELLigence Real-Time Cell Analysis: This system was used to monitor cell proliferation, adhesion, and morphology in real-time over 96 hours under different concentrations of this compound.[3][5]
Migration and Invasion Assays
-
Migration Assay: The effect of this compound on the migratory capacity of HCT-116 and HT-29 cells was assessed using transwell assays or wound-healing assays over a period of up to 42 hours.[3]
-
Invasion Assay: The invasive potential of CRC cells was determined using Matrigel-coated transwell inserts. Cells were treated with 10 μM this compound, and the number of invaded cells was quantified after 96 hours.[3]
Patient-Derived Organoid (PDO) Culture
Tumor and matched normal colon tissues were obtained from CRC patients.[3] Tissues were processed and cultured in a basement membrane matrix with a specialized growth medium to form organoids. The effects of 30 μM this compound on organoid morphology and growth were evaluated after 24 hours.[3]
In Vivo Systemic Toxicity Study
C57BL6/N mice were administered this compound via intraperitoneal injection at three different dosages (10, 25, and 50 mg/kg).[1][3] The health and behavior of the mice were monitored for a period ranging from 24 hours to 21 days to assess for any signs of toxicity.[3]
Future Directions and Conclusion
The preclinical data for this compound in the context of colorectal cancer is highly encouraging. The compound effectively targets a key metabolic vulnerability in CRC cells, leading to reduced proliferation, migration, and invasion.[1][3] Most notably, its selective action against tumor-derived organoids while sparing normal tissue organoids, combined with a favorable in vivo safety profile, strongly supports its continued development.[2][3][7]
Future research should focus on several key areas:
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in CRC patient-derived xenograft (PDX) models is a critical next step.
-
Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies or other targeted agents could lead to more effective treatment regimens.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be essential for patient stratification in future clinical trials.
-
Radiosensitization: Given the role of PFKFB3 in DNA repair, exploring the potential of this compound as a radiosensitizing agent in CRC models is warranted.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dkfz.de [dkfz.de]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
KAN0438757: In Vitro Assay Protocols for a Novel PFKFB3 Inhibitor
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
KAN0438757 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a crucial bifunctional enzyme that regulates glycolysis by controlling the intracellular levels of fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[3] PFKFB3 is overexpressed in a variety of cancer cells and plays a significant role in tumor metabolism, proliferation, and survival.[1][2] Furthermore, recent studies have revealed a non-canonical role for PFKFB3 in the homologous recombination (HR) repair of DNA double-strand breaks, making it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents like radiation.[1][4] this compound has been shown to reduce cancer cell migration, invasion, and survival in vitro and exhibits significant anti-tumor effects on patient-derived cancer organoids.[5][6]
This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its in vitro characterization.
Caption: this compound inhibits PFKFB3, affecting glycolysis and DNA repair.
Caption: General workflow for in vitro evaluation of this compound.
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Assay Type | Concentrations Tested (µM) | Observed Effect | Reference |
| HCT-116 (Colorectal Cancer) | Western Blot | 10, 25, 50 | Concentration-dependent reduction in PFKFB3 protein expression. | [4][5] |
| HT-29 (Colorectal Cancer) | xCELLigence (Proliferation) | Not specified | Concentration-dependent anti-proliferative effect. | [5] |
| SW-1463 (Colorectal Cancer) | Western Blot | 10, 25, 50 | Concentration-dependent reduction in PFKFB3 protein expression. | [4][5] |
| HUVEC (Endothelial Cells) | Western Blot | 10, 25, 50 | Concentration-dependent reduction in PFKFB3 protein expression. | [4][5] |
| HCT-116, HT-29, HUVEC | CellTiter-Blue (Viability) | Not specified | Reduced cell viability after 48 hours. | [5] |
| HCT-116, HT-29, HUVEC | LDH Assay (Cytotoxicity) | Not specified | Increased cell death after 48 hours. | [5] |
| HCT-116, HT-29, HUVEC | Migration Assay | Not specified | Reduced migration capabilities. | [4] |
| A549 (Lung Cancer) | WST-1 (Viability) | Not specified | Reduced cell viability. | [2] |
| H1299 (Lung Cancer) | WST-1 (Viability) | Not specified | Reduced cell viability. | [2] |
| A549 (Lung Cancer) | Colony Formation | Not specified | Suppressed colony formation. | [2] |
| A549 (Lung Cancer) | Wound-Healing | Not specified | Significantly blocked migration. | [2] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Blue®)
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell viability.[5][7]
Objective: To determine the effect of this compound on the viability of cancer cells in a dose-dependent manner.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Blue® Cell Viability Assay reagent
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours (or a desired time point) at 37°C and 5% CO₂.
-
-
Assay Measurement:
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at 560 nm (excitation) and 590 nm (emission) using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (Vehicle control is set to 100% viability).
-
Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.
-
Western Blot for PFKFB3 Expression
This protocol is based on the immunoblotting methods used to confirm the on-target effect of this compound.[4][5]
Objective: To assess the effect of this compound on the protein expression levels of PFKFB3 in cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PFKFB3
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control for 12-24 hours.[4][5]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PFKFB3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with the loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
Perform densitometry analysis to quantify the relative PFKFB3 protein expression levels compared to the loading control.
-
Cell Migration Assay (Wound-Healing/Scratch Assay)
This protocol is a standard method to evaluate the effect of this compound on cell migration.[2][4]
Objective: To qualitatively and quantitatively assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a cell-scratching instrument
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, gently create a straight "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Compound Treatment:
-
Replace the PBS with serum-free or low-serum medium containing different concentrations of this compound or a vehicle control. Using low-serum medium minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
-
Image Acquisition:
-
Immediately after adding the treatment (0-hour time point), capture images of the scratch at predefined locations using a microscope.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture additional images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point for each treatment group compared to the initial wound width at 0 hours.
-
Compare the migration rate between this compound-treated groups and the vehicle control.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions. Always follow standard laboratory safety procedures.
References
- 1. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo [mdpi.com]
- 6. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
KAN0438757: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KAN0438757, a potent and selective inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3), in cell culture experiments. The provided protocols and concentration guidelines are designed to assist in the investigation of metabolic pathways, cancer cell proliferation, and other cellular processes regulated by PFKFB3.
Introduction to this compound
This compound is a small molecule inhibitor that targets the enzymatic activity of PFKFB3, a key regulator of glycolysis.[1][2] By inhibiting PFKFB3, this compound effectively reduces the rate of glycolysis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation.[2] Beyond its role in metabolism, PFKFB3 is also implicated in DNA double-strand break repair through homologous recombination, making this compound a potential radiosensitizer.[1][3] This dual mechanism of action makes this compound a valuable tool for cancer research and drug development.
Mechanism of Action
This compound functions by selectively inhibiting the kinase activity of PFKFB3. This inhibition leads to a decrease in the intracellular levels of fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. The reduction in PFK-1 activity subsequently suppresses the overall glycolytic flux. Additionally, this compound has been shown to impair the recruitment of ribonucleotide reductase M2 (RRM2) and deoxynucleotide incorporation during DNA repair.[3]
Figure 1. Signaling pathway of this compound's inhibitory action.
Optimal Concentration of this compound
The optimal concentration of this compound is cell-line dependent and assay-specific. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific application. The following tables summarize reported concentrations and IC50 values for various cell lines and experimental endpoints.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line(s) | Concentration Range | Incubation Time | Expected Effect |
| PFKFB3 Protein Expression | HCT-116, SW-1463, HUVECs | 10 - 50 µM | 12 hours | Dose-dependent reduction in PFKFB3 protein levels.[3] |
| Cell Viability / Proliferation | HCT-116, HT-29, HUVECs, Normal Colon Epithelial | 10 - 100 µM | 48 - 96 hours | Concentration-dependent decrease in cell viability and proliferation.[3][4] |
| Cell Migration | HCT-116, HT-29, HUVECs | 10 µM | Up to 42 hours | Significant reduction in cell migration.[3] |
| Cell Invasion | HCT-116, HT-29 | 10 µM | 96 hours | Significant reduction in cancer cell invasiveness.[4] |
| Apoptosis / Cell Death | HCT-116, HT-29 | 50 - 100 µM | 48 hours | Significant increase in cell death rates.[3][4] |
| Homologous Recombination | U2OS | 10 µM | 6 hours | Decreased homologous recombination activity.[5] |
| Radiosensitization | Transformed cells | Not specified | Not specified | Induces radiosensitization.[1] |
Table 2: Reported IC50 Values for this compound (72-hour treatment) [5]
| Cell Line | Cancer Type | IC50 (µM) |
| Miapaca-2 | Pancreatic Cancer | 2.75 |
| PANC1 | Pancreatic Cancer | 3.83 |
| SW620 | Colorectal Cancer | 7.50 |
| U-266 | Multiple Myeloma | 5.08 |
| AMO-1 | Multiple Myeloma | 11.53 |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[6]
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[5]
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
-
Note: Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to minimize solvent toxicity.[6]
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol provides a general guideline for assessing cell viability. Specific details may vary based on the chosen assay kit.
Figure 2. Experimental workflow for a cell viability assay.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 7.5 x 10³ to 1.5 x 10⁴ cells per well in 100 µL of culture medium.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
Assay Procedure: Follow the manufacturer's protocol for the chosen cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). For a resazurin-based assay like CellTiter-Blue®, add the reagent and incubate for 1-4 hours before measuring fluorescence.[3][7]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) followed by flow cytometry.[8][9][10]
-
Cell Treatment: Seed cells in a T25 flask or 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin or a cell scraper.
-
Combine the detached cells with the previously collected medium.
-
For suspension cells, simply collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for PFKFB3 Expression
This protocol describes the detection of PFKFB3 protein levels by Western blotting following treatment with this compound.[11][12][13]
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well or 10-cm plate and grow to 70-80% confluency.
-
Treat the cells with this compound for the desired time and concentration.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PFKFB3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression of PFKFB3 compared to the loading control.
Troubleshooting
-
Low Efficacy: If this compound shows low efficacy, consider increasing the concentration or incubation time. Ensure the compound has been properly stored and that the final DMSO concentration is not affecting cell health.
-
High Toxicity in Control Cells: If significant cell death is observed in vehicle-treated cells, reduce the final DMSO concentration.
-
Inconsistent Results: Ensure consistent cell seeding density, proper serial dilutions of the compound, and use cells within a similar passage number range for all experiments.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the roles of PFKFB3 in various cellular processes and explore its therapeutic potential.
References
- 1. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. ptglab.com [ptglab.com]
- 13. docs.abcam.com [docs.abcam.com]
KAN0438757 solubility and preparation for experiments
These application notes provide detailed protocols for the solubility and preparation of KAN0438757 for experimental use, targeting researchers, scientists, and drug development professionals.
Product Information
-
Product Name: this compound
-
Synonyms: KAN 0438757, KAN-0438757
-
CAS Number: 1451255-59-6
-
Molecular Formula: C₂₁H₁₈FNO₇S
-
Molecular Weight: 447.43 g/mol
-
Mechanism of Action: this compound is a potent and selective inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3) with an IC₅₀ of 0.19 μM.[1][2][3][4] PFKFB3 is a key enzyme that regulates glycolysis.
Solubility Data
This compound is a solid, white to off-white powder.[1] It is insoluble in water and ethanol.[3][4] The following table summarizes the solubility of this compound in various solvents and formulations. For optimal results, use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1][4]
| Solvent/Formulation | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| In Vitro | |||
| DMSO | 130 | 290.55 | Ultrasonic treatment is recommended.[1][2] |
| DMSO | 7 | 15.64 | Use fresh DMSO as it is moisture-absorbing.[4] |
| DMSO | 6 | 13.41 | - |
| In Vivo | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 3.3 | 7.38 | Sonication is recommended.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.17 | 4.85 | Ultrasonic treatment is needed to achieve a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 | ≥ 4.85 | Saturation is not known.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.17 | ≥ 4.85 | - |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 0.35 | 0.78 | Prepare fresh for each use.[5] |
| 5% DMSO, 95% Corn Oil | 0.35 | 0.78 | Prepare fresh for each use.[5] |
| CMC-Na | ≥ 5 | - | Homogeneous suspension for oral administration.[4][5] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
For cell-based assays, a concentrated stock solution in DMSO is typically prepared first.
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 20 mM, or higher, based on the solubility data).
-
To aid dissolution, vortex the solution and use an ultrasonic bath until the solution is clear.[1][2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[3][4]
Workflow for Preparing In Vitro Stock Solution
References
Application Note: Profiling Cellular Metabolism with KAN0438757 using the Agilent Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction
KAN0438757 is a novel and potent small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3).[1][2][3] PFKFB3 is a critical regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F-2,6-P2), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in the glycolytic pathway.[3][4] By inhibiting PFKFB3, this compound effectively reduces the rate of glycolysis, a metabolic pathway often upregulated in cancer cells and inflammatory conditions.[1][2][5] This compound has shown promise in reducing cancer cell migration, invasion, and survival, and can sensitize cancer cells to radiation therapy.[1][3][6]
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time. It measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[7][8] This application note provides a detailed protocol for using this compound in a Seahorse XF assay to investigate its effects on the metabolic phenotype of live cells.
Mechanism of Action: this compound
This compound exerts its biological effect by targeting PFKFB3. The inhibition of PFKFB3's kinase activity leads to a decrease in the intracellular levels of F-2,6-P2. This reduction in F-2,6-P2 levels subsequently decreases the activity of PFK-1, creating a bottleneck in the glycolytic pathway and reducing the overall glycolytic flux.
Caption: this compound inhibits PFKFB3, reducing F-2,6-P2 and thus glycolytic flux.
Data Presentation: Effects of this compound on Cellular Respiration
Treatment with this compound has been shown to affect mitochondrial respiration. A study on Human Umbilical Vein Endothelial Cells (HUVECs) and colorectal cancer cells (HCT-116) demonstrated that a 6-hour treatment with 25 µM this compound leads to changes in the oxygen consumption rate (OCR), indicating an alteration in basal oxidative phosphorylation.[1] The results from such an experiment can be summarized as follows.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)
| Cell Line | Treatment (6 hours) | Basal Respiration (pmol/min) | Maximal Respiration (pmol/min) | ATP Production (pmol/min) |
|---|---|---|---|---|
| HCT-116 | Vehicle (DMSO) | Value | Value | Value |
| This compound (25 µM) | Value | Value | Value | |
| HUVEC | Vehicle (DMSO) | Value | Value | Value |
| This compound (25 µM) | Value | Value | Value |
Note: This table is a template. Specific quantitative values should be inserted based on experimental results, as reported in studies like De Oliveira et al., Cancers 2021.[1]
Experimental Protocols
This section provides a detailed protocol for performing a Seahorse XF Cell Mito Stress Test to evaluate the impact of this compound on cellular respiration.
Materials and Reagents
-
Seahorse XF Cell Culture Microplates[9]
-
Seahorse XF Sensor Cartridge[7]
-
Seahorse XF Calibrant[7]
-
Seahorse XF Base Medium (e.g., DMEM) without bicarbonate[7][10]
-
Supplements: Glucose, Sodium Pyruvate (B1213749), L-Glutamine[7][11]
-
This compound (and appropriate vehicle, e.g., DMSO)[12]
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A[7]
-
Cell line of interest (e.g., HCT-116 colorectal cancer cells)[1]
-
Standard cell culture reagents and equipment
-
Non-CO2 incubator set to 37°C[10]
Experimental Workflow
The overall workflow involves hydrating the sensor cartridge, seeding cells, treating with this compound, and running the Seahorse XF Mito Stress Test assay.
Caption: Workflow for Seahorse XF assay with this compound treatment.
Step-by-Step Protocol
Day 1: Cartridge Hydration and Cell Seeding
-
Hydrate Sensor Cartridge : Add 200 µL of Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged. Incubate overnight in a 37°C non-CO2 incubator.[7][9]
-
Cell Seeding : Harvest and count cells. Seed the appropriate number of cells (typically 5,000-40,000 cells/well, requires optimization) in 80 µL of culture medium into the wells of a Seahorse XF Cell Culture Microplate. Do not seed cells in the four corner wells reserved for background correction.[9]
-
Cell Incubation : Allow the cells to attach by leaving the plate at room temperature for 1 hour, then incubate overnight in a standard 37°C CO2 incubator.[9][13]
Day 2: this compound Treatment and Seahorse Assay
-
Prepare Assay Medium : Warm Seahorse XF Base Medium to 37°C. Supplement with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM). Adjust the pH to 7.4 with 1N NaOH. Keep the medium warm in a 37°C non-CO2 incubator or water bath.[9][11]
-
Treat with this compound : Remove the cell culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 25 µM) or vehicle control.[1] Incubate for the desired duration (e.g., 6 hours) in a standard 37°C CO2 incubator.
-
Prepare Cell Plate for Assay : After treatment, remove the medium. Gently wash the cells once with 180 µL of pre-warmed Seahorse XF Assay Medium. Add 180 µL of fresh, pre-warmed assay medium to each well.[7][13] Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the temperature and pH to equilibrate.[14][15]
-
Load Injection Ports : During the cell plate incubation, prepare 10X stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. Load the appropriate volume (e.g., 20-25 µL) of each compound into the corresponding injection ports (A, B, C) of the hydrated sensor cartridge.[7][10]
-
Run the Seahorse XF Assay : Start the Seahorse XF Analyzer. Load the assay template in the software. Insert the sensor cartridge for calibration (approx. 30 minutes). After calibration, the instrument will prompt you to replace the utility plate with your cell plate. The assay will then proceed automatically, measuring basal rates before sequentially injecting the compounds and measuring the response.[7][8]
Data Analysis and Interpretation
The Seahorse XF software will calculate OCR and ECAR values in real-time. The sequential injection of mitochondrial inhibitors allows for the calculation of key parameters of mitochondrial function:
-
Basal Respiration : The initial OCR reading before any injections, representing baseline mitochondrial activity.
-
ATP-Linked Respiration : The decrease in OCR after the injection of Oligomycin (an ATP synthase inhibitor).
-
Maximal Respiration : The peak OCR reading after the injection of FCCP (a protonophore that uncouples the mitochondrial membrane).
-
Proton Leak : The remaining OCR after Oligomycin injection, not coupled to ATP synthesis.
By comparing these parameters between this compound-treated and vehicle-treated cells, researchers can determine the specific impact of PFKFB3 inhibition on mitochondrial respiration and overall cellular bioenergetics. A decrease in ECAR would be expected due to the inhibition of glycolysis. Changes in OCR can reveal shifts in metabolic dependencies, such as a potential compensatory increase in oxidative phosphorylation.[1]
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]
- 9. cpu.edu.cn [cpu.edu.cn]
- 10. biotech.cornell.edu [biotech.cornell.edu]
- 11. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. tabaslab.com [tabaslab.com]
- 14. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lab.research.sickkids.ca [lab.research.sickkids.ca]
Application Notes and Protocols for PFKFB3 Western Blotting: Evaluating the Effect of KAN0438757
These application notes provide a detailed protocol for the detection of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) by Western blot. This procedure is designed for researchers, scientists, and drug development professionals to assess the modulation of PFKFB3 protein expression in response to treatment with KAN0438757, a potent and selective inhibitor of PFKFB3.[1][2][3]
Introduction
PFKFB3 is a key bifunctional enzyme that regulates glycolysis by catalyzing the synthesis and degradation of fructose-2,6-bisphosphate (F2,6BP), an allosteric activator of phosphofructokinase-1 (PFK-1).[4] Upregulation of PFKFB3 has been observed in various cancer types, promoting a high glycolytic rate to support rapid cell proliferation.[4][5][6] this compound is a small molecule inhibitor that selectively targets PFKFB3, making it a valuable tool for studying the role of this enzyme in cancer metabolism and as a potential therapeutic agent.[1][2][3][7] Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins, such as PFKFB3, in cell or tissue lysates, providing insights into the cellular response to inhibitors like this compound.[5][8]
Data Presentation
The following tables provide a template for presenting quantitative data obtained from Western blot analysis of PFKFB3 expression following this compound treatment.
Table 1: this compound Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2][7] |
| Target | PFKFB3 | [1][2][3] |
| IC₅₀ | 0.19 µM | [1][2][3] |
| Molecular Weight | 447.43 g/mol | [2][7] |
| Recommended Solvent | DMSO | [2][3] |
Table 2: Recommended Antibody and Reagent Concentrations
| Reagent | Suggested Dilution/Concentration | Vendor (Example) | Catalog # (Example) |
| Anti-PFKFB3 Primary Antibody | 1:1000 - 1:2000 | Cell Signaling Technology | #13123 |
| Anti-Actin (Loading Control) | 1:5000 | Invitrogen | MA5-15739 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:5000 | Invitrogen | 31460 |
| This compound Treatment | 10 µM - 50 µM | MedChemExpress | HY-112808 |
Table 3: Densitometry Analysis of PFKFB3 Expression
| Treatment Group | PFKFB3 Band Intensity (Arbitrary Units) | Loading Control (β-Actin) Intensity | Normalized PFKFB3 Expression (PFKFB3/Actin) | Fold Change vs. Control |
| Vehicle Control (DMSO) | Value | Value | Value | 1.0 |
| This compound (10 µM) | Value | Value | Value | Value |
| This compound (25 µM) | Value | Value | Value | Value |
| This compound (50 µM) | Value | Value | Value | Value |
Experimental Protocols
This section details the workflow for treating cells with this compound and subsequently analyzing PFKFB3 protein levels via Western blot.
Experimental Workflow Diagram
Caption: Western blot workflow for PFKFB3 analysis after this compound treatment.
Step-by-Step Protocol
1. Cell Culture and Treatment with this compound a. Seed appropriate cells (e.g., HCT-116, HT-29, HUVEC) in 6-well plates and culture in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.[8] b. Allow cells to adhere and reach 70-80% confluency. c. Prepare stock solutions of this compound in DMSO. d. Treat cells with the desired concentrations of this compound (e.g., 10-50 µM) or a vehicle control (DMSO) for a specified duration (e.g., 12, 24, or 48 hours).[1][9]
2. Cell Lysis and Protein Quantification a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (total protein extract) to a new tube. g. Determine the protein concentration of each lysate using a BCA protein assay kit.[6]
3. SDS-PAGE and Membrane Transfer a. Normalize protein concentrations for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 60-90 minutes on ice.
4. Immunoblotting and Detection a. Block the membrane with 3% skim milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 30-60 minutes at room temperature.[9] b. Incubate the membrane with a primary antibody against PFKFB3 (e.g., from Cell Signaling, #13123) diluted 1:2000 in blocking buffer overnight at 4°C with gentle agitation.[9] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[9] e. Wash the membrane again three times for 10 minutes each with TBST. f. Prepare Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane. g. Capture the chemiluminescent signal using a digital imaging system. h. For a loading control, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin or GAPDH.
5. Data Analysis a. Use image analysis software to perform densitometry on the bands corresponding to PFKFB3 and the loading control. b. Normalize the PFKFB3 band intensity to the corresponding loading control band intensity for each sample. c. Calculate the fold change in PFKFB3 expression in this compound-treated samples relative to the vehicle-treated control.
PFKFB3 Signaling Pathway
PFKFB3 is a critical regulator of glycolysis, a metabolic pathway that breaks down glucose to produce ATP. By producing F2,6BP, PFKFB3 strongly activates PFK-1, a key rate-limiting enzyme in glycolysis, thereby increasing the glycolytic flux.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 4. PFKFB3 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. PFKFB3, a key glucose metabolic enzyme regulated by pathogen recognition receptor TLR4 in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KAN0438757 Dosing and Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and toxicological profile of the novel PFKFB3 inhibitor, KAN0438757, in preclinical animal models. The information is compiled from recent studies to guide researchers in designing in vivo experiments.
Overview of this compound
This compound is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), a key regulator of glycolysis.[1][2][3] PFKFB3 is upregulated in various cancer types and inflammatory conditions, making it a promising therapeutic target.[1][4] Preclinical studies have demonstrated the anti-tumor and anti-inflammatory effects of this compound.[1][4][5] This document focuses on the in vivo administration and safety profile of this compound in animal models.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound.
Table 1: In Vivo Dosing Regimens for this compound
| Animal Model | Doses Administered (mg/kg) | Route of Administration | Dosing Schedule | Vehicle | Reference |
| C57BL6/N mice | 10, 25, 50 | Intraperitoneal (i.p.) | 3 successive daily injections followed by a 3-day break, for 4 cycles (21 days total) | DMSO | [6] |
| C57BL6/N mice | Not specified | Not specified | Not specified | Not specified | [4][7][8] |
| Mice with Acute Pancreatitis | Not specified | Not specified | Not specified | Not specified | [1] |
Table 2: Summary of Toxicological Findings for this compound in Mice
| Parameter | Observation | Doses Tested (mg/kg) | Duration of Study | Reference |
| General Health | No visible clinical alterations, changes in behavior, or food/drink intake. | 10, 25, 50 | 21 days | [6][9] |
| Body Weight | No significant weight loss or gain. | 10, 25, 50 | 21 days | [6][9] |
| Systemic Toxicity | No high-grade systemic toxicity observed. | 10, 25, 50 | Up to 21 days | [4][6][7] |
| Histopathology | No relevant morphological alterations in lungs, heart, liver, spleen, kidneys, adrenal glands, duodenum, and colon. | 10, 25, 50 | 21 days | [6] |
| Hematology & Blood Chemistry | No significant alterations in blood counts and hepatic function markers. | 10, 25, 50 | Up to 21 days | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in animal models.
In Vivo Toxicity Study Protocol
This protocol is based on the systemic toxicity evaluation of this compound in C57BL6/N mice.[6]
Objective: To assess the systemic toxicity of this compound in immune-competent mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
C57BL6/N mice
-
Standard laboratory animal housing and care facilities
-
Equipment for intraperitoneal injections
-
Equipment for blood collection and tissue harvesting
-
Histopathology processing equipment
Procedure:
-
Animal Acclimatization: House C57BL6/N mice in a controlled environment for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in DMSO to the desired stock concentration. Further dilute with a suitable vehicle if necessary.
-
Dosing:
-
Divide mice into treatment groups (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg) and a vehicle control group (DMSO).
-
Administer the assigned dose via intraperitoneal (i.p.) injection.
-
For long-term studies, a cyclical dosing regimen can be employed: three consecutive daily injections followed by a three-day break. Repeat for the desired number of cycles.[6]
-
-
Monitoring:
-
Observe the animals daily for any clinical signs of toxicity, changes in behavior, and food/water intake.
-
Record body weight regularly (e.g., every other day).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for complete blood count and analysis of hepatic function markers.
-
Euthanize the animals and perform a necropsy.
-
Harvest major organs (lungs, heart, liver, spleen, kidneys, adrenal glands, duodenum, colon) for histological analysis.
-
Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine tissue sections for any morphological alterations.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PFKFB3, impacting glycolysis and activating the Nrf2/HO-1 pathway.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for assessing the in vivo toxicity of this compound in mice.
Conclusion
The available data from preclinical studies indicate that this compound is well-tolerated in mice at doses up to 50 mg/kg administered intraperitoneally over a 21-day period.[6] No significant systemic toxicity or organ damage was observed at the tested doses.[6] These findings support the further investigation of this compound in preclinical models of cancer and inflammatory diseases. Researchers should, however, always perform pilot studies to determine the optimal dose and to monitor for any potential adverse effects in their specific animal models and experimental conditions.
References
- 1. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.au.dk [pure.au.dk]
- 9. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: KAN0438757 Treatment of Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAN0438757 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3).[1][2][3] PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation and survival.[4][5] By inhibiting PFKFB3, this compound disrupts cancer cell metabolism, leading to reduced cell viability, proliferation, migration, and invasion.[1][2][3] Furthermore, this compound has been shown to impair DNA damage repair mechanisms, specifically homologous recombination, rendering cancer cells more susceptible to DNA-damaging agents like radiation.[6] Recent studies have demonstrated the efficacy of this compound in patient-derived organoid (PDO) models, particularly from colorectal cancer, where it selectively induces cytotoxicity in tumor organoids while sparing normal tissue-derived organoids.[1][2][3][7] This selective activity, combined with its favorable in vivo toxicity profile, positions this compound as a promising therapeutic candidate for further investigation in oncology.[1][2][3]
Mechanism of Action
This compound functions primarily by inhibiting the kinase activity of PFKFB3. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[4] By reducing the levels of F-2,6-P2, this compound effectively dampens the glycolytic flux in cancer cells. This metabolic reprogramming has several downstream consequences, including:
-
Reduced ATP production: Limiting the energy supply for cancer cell growth and survival.
-
Increased oxidative stress: Shifting the metabolic balance and making cells more vulnerable.
-
Impaired biosynthesis: Glycolytic intermediates are essential for the synthesis of nucleotides, amino acids, and lipids.
-
Inhibition of DNA repair: PFKFB3 has a non-canonical role in the nucleus, where it participates in homologous recombination repair of DNA double-strand breaks. This compound impairs the recruitment of essential repair proteins to sites of DNA damage.[6]
-
Activation of the Nrf2/HO-1 pathway: In some contexts, this compound has been shown to activate this pathway, which is involved in the cellular response to oxidative stress.[8][9]
Data Presentation
Table 1: In Vitro Effects of this compound on Colorectal Cancer (CRC) Cells
| Cell Line | Assay | Concentration | Effect | Reference |
| HCT-116 | xCELLigence | 1-30 µM | Concentration-dependent reduction in cell proliferation | [1] |
| HT-29 | xCELLigence | 1-30 µM | Concentration-dependent reduction in cell proliferation | [1] |
| HCT-116 | CellTiter-Blue | 1-30 µM | Reduced cell viability at 48h | [3] |
| HT-29 | CellTiter-Blue | 1-30 µM | Reduced cell viability at 48h | [3] |
| HCT-116 | LDH Assay | 1-30 µM | Increased cell death at 48h | [3] |
| HT-29 | LDH Assay | 1-30 µM | Increased cell death at 48h | [3] |
| HCT-116 | Migration Assay | 1-30 µM | Significant reduction in cell migration | [1] |
| HT-29 | Migration Assay | 1-30 µM | Significant reduction in cell migration | [1] |
| HCT-116 | Invasion Assay | 1-30 µM | Significant reduction in cell invasion | [1] |
| HT-29 | Invasion Assay | 1-30 µM | Significant reduction in cell invasion | [1] |
Table 2: Effects of this compound on Patient-Derived Organoids (PDOs)
| Organoid Type | Treatment | Duration | Observation | Reference |
| Colorectal Cancer PDOs | 30 µM this compound | 24h | Significant reduction in organoid size and growth | [7] |
| Normal Colon Organoids | 30 µM this compound | 24h | No significant effect on organoid size or growth | [7] |
Experimental Protocols
Protocol 1: Patient-Derived Organoid (PDO) Culture
This protocol is a generalized procedure for establishing and maintaining PDOs, which can be adapted for various tumor types. For specific cancer types, optimization of media components may be required.
Materials:
-
Fresh tumor tissue from biopsy or resection
-
Advanced DMEM/F12
-
HEPES buffer
-
GlutaMAX
-
Penicillin-Streptomycin
-
B27 supplement
-
N2 supplement
-
N-acetylcysteine
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin-1
-
CHIR99021
-
Y-27632 (ROCK inhibitor)
-
Matrigel or other basement membrane extract (BME)
-
Collagenase Type IV
-
Dispase
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with ice-cold PBS containing antibiotics.
-
Mince the tissue into small fragments (1-2 mm) using sterile scalpels.
-
Digest the tissue fragments with a solution containing Collagenase and Dispase for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the digestion with media containing FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension and wash the pellet with PBS.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a small volume of ice-cold Matrigel.
-
Dispense 50 µL droplets of the Matrigel-cell suspension into the center of pre-warmed 24-well plates.
-
Polymerize the Matrigel domes by incubating the plate at 37°C for 15-20 minutes.
-
Carefully add 500 µL of complete organoid growth medium to each well. The medium should contain essential growth factors such as EGF, Noggin, and R-spondin-1. For the initial plating, include the ROCK inhibitor Y-27632 to improve cell survival.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Monitor organoid growth using a bright-field microscope.
-
-
Organoid Passaging:
-
When organoids become large and the lumen darkens, they are ready for passaging.
-
Mechanically disrupt the Matrigel domes and collect the organoids.
-
Dissociate the organoids into smaller fragments using Trypsin-EDTA or by mechanical disruption.
-
Wash the organoid fragments and re-seed them in fresh Matrigel as described in step 2.
-
Protocol 2: this compound Treatment of Patient-Derived Organoids
Materials:
-
Established patient-derived organoid cultures
-
This compound (stock solution in DMSO)
-
Complete organoid growth medium
-
Multi-well plates (24- or 96-well)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Organoid Plating for Drug Screening:
-
Passage and dissociate organoids into small, uniform fragments.
-
Count the organoid fragments and plate a consistent number in Matrigel domes in a multi-well plate suitable for your assay (e.g., 96-well plate).
-
Allow the organoids to recover and reform for 24-48 hours before treatment.
-
-
This compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete organoid growth medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM). Include a DMSO vehicle control.
-
Carefully remove the existing medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the treated organoids for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assessing Treatment Efficacy:
-
Morphological Analysis: Observe changes in organoid morphology, such as size reduction, loss of budding structures, and increased cell death (darkening of the lumen), using a bright-field microscope. Capture images for documentation.
-
Viability Assay: Quantify cell viability using a 3D cell viability assay like CellTiter-Glo® 3D, which measures ATP levels. Follow the manufacturer's instructions for the assay.
-
Data Analysis: Normalize the viability data to the vehicle control and plot dose-response curves to determine the IC50 value of this compound for each PDO line.
-
Visualizations
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Homologous Recombination Assays with KAN0438757
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAN0438757 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key glycolytic enzyme.[1][2] Beyond its role in metabolism, PFKFB3 has been identified as a critical factor in the DNA damage response, specifically in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs).[1][3][4] Pharmacological inhibition of PFKFB3 by this compound has been shown to impair HR repair, leading to increased sensitivity of cancer cells to DNA damaging agents such as ionizing radiation (IR).[1][3] This document provides detailed application notes and protocols for utilizing this compound in key assays to study homologous recombination.
Mechanism of Action in Homologous Recombination
This compound exerts its effect on homologous recombination by inhibiting the enzymatic activity of PFKFB3.[3] In response to DNA double-strand breaks, particularly those induced by ionizing radiation, PFKFB3 is recruited to the site of damage in a manner dependent on the MRN complex, ATM, γH2AX, and MDC1.[3][4] This localization of PFKFB3 is crucial for the subsequent recruitment of downstream HR repair factors, including BRCA1, RPA, and RAD51.[3] By inhibiting PFKFB3, this compound disrupts this signaling cascade, leading to a failure in the recruitment of essential HR proteins to the DNA break site.[3] This impairment of the HR machinery results in deficient DNA repair, increased accumulation of DNA damage, and sensitization of cancer cells to radiation.[2][3]
Data Presentation
This compound Inhibitor Activity
| Parameter | Value | Cell Line/System | Reference |
| PFKFB3 IC50 | 0.19 µM | Recombinant Human PFKFB3 | [3] |
Cellular Viability Inhibition by this compound
| Cell Line | IC50 (µM) | Treatment Duration | Reference |
| A549 (Lung Cancer) | 41.13 | Not Specified | [5] |
| H1299 (Lung Cancer) | 53.74 | Not Specified | [5] |
| HCT-116 (Colorectal Cancer) | Not Specified (significant reduction at 50 & 75 µM) | 48 hours | [6][7] |
| HT-29 (Colorectal Cancer) | Not Specified (significant reduction at 50 & 75 µM) | 48 hours | [6] |
| U373 (Glioblastoma) | Dose-dependent reduction | 48 hours | [2] |
| U251 (Glioblastoma) | Dose-dependent reduction | 48 hours | [2] |
Effects of this compound on Homologous Recombination
| Assay | Effect | Cell Line | This compound Concentration | Treatment Time | Reference |
| DR-GFP Reporter Assay | Decreased HR activity | U2OS DR-GFP | Not Specified | Not Specified | [8] |
| RAD51 Foci Formation | Disrupted recruitment | U2OS | Not Specified | Not Specified | [3] |
| RPA Foci Formation | Disrupted recruitment | U2OS | Not Specified | Not Specified | [3] |
| γH2AX Foci | Increased levels 24h post-IR | U2OS | Not Specified | Not Specified | [3] |
| Clonogenic Survival | Dose-dependent radiosensitization | U2OS | Not Specified | Pre-treatment before IR | [3] |
Experimental Protocols
DR-GFP Homologous Recombination Reporter Assay
This assay quantitatively measures the efficiency of homologous recombination in living cells. The U2OS DR-GFP cell line contains an integrated cassette with two inactive GFP genes. A DSB induced by the I-SceI endonuclease in one GFP gene can be repaired via HR using the other as a template, resulting in a functional GFP protein that can be quantified by flow cytometry.[9]
Materials:
-
U2OS DR-GFP cells[9]
-
This compound
-
I-SceI expression vector
-
Transfection reagent
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed U2OS DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO). A typical treatment time is 24 hours prior to transfection.
-
Transfection: Co-transfect the cells with an I-SceI expression vector to induce DSBs. Follow the manufacturer's protocol for the chosen transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for HR-mediated repair and GFP expression.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: Normalize the percentage of GFP-positive cells in the this compound-treated samples to the vehicle-treated control to determine the relative HR efficiency.
RAD51 Foci Formation Immunofluorescence Assay
This assay visualizes the recruitment of the RAD51 protein to sites of DNA damage, a key step in homologous recombination.[10]
Materials:
-
U2OS cells (or other relevant cancer cell line)
-
This compound
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Primary antibody against RAD51
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed U2OS cells on glass coverslips in 24-well plates.
-
This compound Treatment: Treat the cells with this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Induction of DNA Damage: Expose the cells to a controlled dose of ionizing radiation (e.g., 2-10 Gy).
-
Recovery: Allow the cells to recover for a period (e.g., 2-8 hours) to allow for RAD51 foci formation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites and then incubate with the primary anti-RAD51 antibody. After washing, incubate with the fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI. Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of RAD51 foci per nucleus in a significant number of cells (e.g., >100) for each condition. Cells with a defined number of foci (e.g., >5) are typically scored as positive.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.[11][12]
Materials:
-
U2OS cells (or other relevant cancer cell line)
-
This compound
-
Ionizing radiation source
-
Cell culture dishes
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a precise number of cells into 6-well plates. The number of cells seeded will need to be optimized based on the cell line and the expected toxicity of the treatment.
-
This compound Treatment: Allow the cells to attach overnight, then treat with various concentrations of this compound or vehicle control.
-
Irradiation: After a set incubation time with the inhibitor (e.g., 24 hours), irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Return the plates to the incubator and allow colonies to form over a period of 10-14 days.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE of the untreated control. Plot the SF against the radiation dose to generate survival curves.
Visualizations
Caption: PFKFB3-mediated homologous recombination and its inhibition by this compound.
Caption: General experimental workflow for assessing the impact of this compound on homologous recombination.
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cellosaurus cell line U2OS DR-GFP (CVCL_B0A7) [cellosaurus.org]
- 10. Elevated levels of Rad51 recombination protein in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell Viability and Proliferation Assays with KAN0438757
Audience: Researchers, scientists, and drug development professionals.
Introduction
KAN0438757 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a key regulatory enzyme in glycolysis and is often overexpressed in various cancer cells, contributing to the metabolic reprogramming that fuels rapid tumor growth.[1][3] Beyond its role in metabolism, PFKFB3 is critically involved in the homologous recombination (HR) pathway of DNA double-strand break repair.[1][4] By inhibiting PFKFB3, this compound not only disrupts cancer cell metabolism but also impairs their ability to repair DNA damage, rendering them more susceptible to DNA-damaging agents like ionizing radiation.[1][4] This dual mechanism of action makes this compound a promising therapeutic candidate. These application notes provide detailed protocols for assessing the effects of this compound on cell viability and proliferation.
Data Presentation
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | WST-1 | 41.13 | [5] |
| H1299 | Non-Small Cell Lung Cancer | WST-1 | 53.74 | [5] |
Effects of this compound on Cell Proliferation and Viability
The following table summarizes the observed effects of this compound on various cell lines at different concentrations.
| Cell Line | Cell Type | Assay | Concentration (µM) | Incubation Time | Effect | Reference |
| HCT-116 | Colorectal Cancer | xCELLigence | 10, 25, 50, 75 | 96 h | Concentration-dependent reduction in proliferation | [6] |
| HT-29 | Colorectal Cancer | xCELLigence | 10, 25, 50, 75 | 96 h | Concentration-dependent reduction in proliferation | [6] |
| HUVEC | Endothelial Cells | xCELLigence | 10, 25, 50, 75 | 96 h | High susceptibility, effects at 10 µM | [6] |
| Normal Colon Epithelial | Normal Epithelial | xCELLigence | ≥25 | 96 h | Impaired proliferation at concentrations ≥25 µM | [6] |
| HCT-116 | Colorectal Cancer | CellTiter-Blue | 50, 100 | 48 h | Significant decrease in cell viability | [6] |
| HT-29 | Colorectal Cancer | CellTiter-Blue | 50, 100 | 48 h | Significant decrease in cell viability | [6] |
| HCT-116 | Colorectal Cancer | LDH Assay | 50, 100 | 48 h | Significant increase in cell death | [6] |
| HT-29 | Colorectal Cancer | LDH Assay | 50, 100 | 48 h | Significant increase in cell death | [6] |
| A549 | Non-Small Cell Lung Cancer | WST-1 | 10 - 50 | Not Specified | Significant cell death | [5] |
| H1299 | Non-Small Cell Lung Cancer | WST-1 | 10 - 50 | Not Specified | Significant cell death | [5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of PFKFB3 and Homologous Recombination
This compound targets PFKFB3, a key enzyme in the glycolytic pathway. PFKFB3 is also implicated in the DNA damage response. Following DNA damage, such as that induced by ionizing radiation (IR), PFKFB3 is recruited to the nucleus in a manner dependent on the MRN complex and ATM kinase. This nuclear localization of PFKFB3 is crucial for the recruitment of homologous recombination (HR) repair proteins like RAD51 and BRCA1, which are essential for repairing DNA double-strand breaks. By inhibiting PFKFB3, this compound prevents the efficient recruitment of these repair proteins, leading to an accumulation of DNA damage and increased cell death, thereby radiosensitizing cancer cells.[1][4]
Caption: this compound inhibits PFKFB3, impairing DNA repair and glycolysis.
This compound and the WNT/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation. Some studies suggest a link between metabolic enzymes like PFKFB3 and the Wnt/β-catenin pathway, where PFKFB3 may influence the expression or activity of key components of this pathway, thereby affecting cancer cell proliferation.
Caption: this compound may indirectly inhibit Wnt/β-catenin signaling.
Experimental Workflow for Cell Viability and Proliferation Assays
A typical workflow for assessing the effect of this compound on cancer cells involves cell seeding, treatment with the compound at various concentrations, and subsequent analysis using different assays to measure viability, proliferation, and cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canonical activation of the WNT/Beta-catenin pathway [pfocr.wikipathways.org]
- 4. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Anti-Cancer Efficacy of the Combination of Small-Molecule Inhibitor this compound and Curcumin in Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
KAN0438757 in combination with radiation therapy experimental design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In cancer therapy, enhancing the efficacy of radiotherapy while minimizing damage to healthy tissue is a primary objective. A promising strategy involves targeting the metabolic adaptations of cancer cells that contribute to treatment resistance. The enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), a key regulator of glycolysis, is frequently overexpressed in tumors and has emerged as a critical factor in DNA damage repair.[1][2]
KAN0438757 is a potent and selective small molecule inhibitor of PFKFB3.[1] It functions as a prodrug, converting to the active acid KAN0438241.[1] By targeting PFKFB3, this compound disrupts a crucial DNA repair pathway, thereby sensitizing cancer cells to ionizing radiation (IR).[1][2] Notably, this radiosensitizing effect is selective for cancer cells, with minimal impact on non-transformed cells, highlighting its potential to increase the therapeutic ratio of radiotherapy.[1][3] These application notes provide a summary of the mechanism, key data, and experimental protocols for investigating the combination of this compound and radiation therapy.
Mechanism of Action: Radiosensitization via Inhibition of Homologous Recombination
This compound's primary mechanism for radiosensitization lies in its ability to suppress the homologous recombination (HR) pathway, a major process for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[1]
Upon radiation-induced DNA damage, PFKFB3 is recruited to the nucleus and co-localizes with DNA damage and HR repair proteins.[1] This recruitment is a critical step for the successful repair of DSBs. The process is dependent on the MRN complex and the ATM signaling cascade.[1] By inhibiting the enzymatic activity of PFKFB3, this compound disrupts the recruitment of downstream HR proteins, impairs the synthesis of deoxynucleotide triphosphates (dNTPs) required for DNA repair, and ultimately compromises the cell's ability to mend radiation-induced damage.[1] This leads to increased cell death and radiosensitization.[1]
Experimental Design and Key Data
Preclinical studies have validated the efficacy of this compound as a radiosensitizer in various cancer cell lines.[1] The experimental workflow typically involves treating cancer cells with this compound prior to irradiation and then assessing cellular outcomes such as survival, DNA damage, and tumor growth.
References
- 1. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kancera.com [kancera.com]
- 3. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KAN0438757 in Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAN0438757 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis.[1][2] Emerging evidence highlights the role of PFKFB3 in promoting cancer cell proliferation, survival, migration, and invasion, making it a promising target for cancer therapy.[1][2][3] These application notes provide detailed protocols for utilizing this compound in two standard in vitro assays to assess its impact on cell migration and invasion: the wound healing (scratch) assay and the Boyden chamber (transwell) assay.
Mechanism of Action
This compound exerts its anti-migratory and anti-invasive effects by inhibiting PFKFB3, which leads to a reduction in glycolytic flux. This metabolic shift impacts various signaling pathways and cellular processes critical for cell motility. In colorectal cancer cells, treatment with this compound has been shown to significantly reduce migration and invasion capabilities.[1][2] In anaplastic thyroid carcinoma, PFKFB3 overexpression promotes cell migration, an effect that is reversed by this compound through the WNT/β-catenin signaling pathway.[3] Furthermore, in glioblastoma cells, this compound has been observed to reduce cell migration by decreasing the expression of N-cadherin, a marker associated with epithelial-mesenchymal transition (EMT).[4] In human umbilical vein endothelial cells (HUVECs), this compound treatment leads to a reduction in the expression of migration and invasion-related genes, including PAXILLIN, VINCULIN, and CORTACTIN.[1][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on cell migration and invasion in various cell lines.
Table 1: Effect of this compound on Wound Healing/Cell Migration
| Cell Line | Assay Type | This compound Concentration (µM) | Duration | Observed Effect | Reference |
| HCT-116 (Colorectal Cancer) | Migration Assay | 1, 5, 10, 25 | 42 h | Concentration-dependent reduction in migration. | [1] |
| HT-29 (Colorectal Cancer) | Migration Assay | 1, 5, 10, 25 | 42 h | Concentration-dependent reduction in migration. | [1] |
| HUVEC (Endothelial Cells) | Migration Assay | 1, 5, 10, 25 | 12 h | Concentration-dependent reduction in migration. | [1] |
| U373 (Glioblastoma) | Wound Healing | 10 | 72 h | 20.78% wound closure. | [4] |
| U373 (Glioblastoma) | Wound Healing | 25 | 72 h | 8.13% wound closure. | [4] |
| U251 (Glioblastoma) | Wound Healing | 10 | 72 h | 38.18% wound closure. | [4] |
| U251 (Glioblastoma) | Wound Healing | 25 | 72 h | 13.19% wound closure. | [4] |
Table 2: Effect of this compound on Cell Invasion
| Cell Line | Assay Type | This compound Concentration (µM) | Duration | Observed Effect | Reference |
| HCT-116 (Colorectal Cancer) | Boyden Chamber | 1, 5, 10, 25 | 96 h | Concentration-dependent reduction in invasion. | [1] |
| HT-29 (Colorectal Cancer) | Boyden Chamber | 1, 5, 10, 25 | 96 h | Concentration-dependent reduction in invasion. | [1] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound inhibits cell migration and invasion.
Caption: this compound inhibits PFKFB3, impacting pathways that regulate cell migration.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration in vitro.
Workflow:
Caption: Workflow for the wound healing (scratch) assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of the well.
-
To ensure consistency, a cross-shaped scratch can be made.[4]
-
-
Washing:
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
-
Imaging and Analysis:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24, 48, and 72 hours) using a phase-contrast microscope.
-
Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Transwell Migration and Invasion Assay (Boyden Chamber)
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) gel (invasion).
Workflow:
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PFKFB3 facilitates cell proliferation and migration in anaplastic thyroid carcinoma via the WNT/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
KAN0438757 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered with the PFKFB3 inhibitor, KAN0438757, in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. What is the recommended procedure?
A1: this compound can be challenging to dissolve. For optimal results, it is recommended to use fresh, anhydrous DMSO.[1] Sonication is often recommended to aid dissolution.[2][3] Gentle warming to 37°C can also be beneficial; however, prolonged exposure to heat should be avoided to prevent compound degradation.[4]
Q2: My this compound solution in DMSO appears clear at a high concentration, but it precipitates when I dilute it in my cell culture medium. Why is this happening?
A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a potent organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[4][5] The significant change in solvent polarity reduces the compound's solubility, causing it to precipitate.[4]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[4] However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Q4: Can I pre-mix this compound with my cell culture medium and store it?
A4: It is generally recommended to prepare fresh working solutions of this compound in cell culture media immediately before use.[2][3] Storing the compound in an aqueous solution can lead to precipitation over time and potential degradation.
Quantitative Solubility Data
The solubility of this compound can vary between batches and is influenced by the purity of the solvent and the dissolution technique. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 130 | 290.55 | Sonication is recommended.[2][3] |
| DMSO | 7 | 15.64 | Use of fresh, moisture-free DMSO is advised.[1] |
| In vivo formulation 1 | 3.3 | 7.38 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.[2] |
| In vivo formulation 2 | 2.17 | 4.85 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication.[3] |
| In vivo formulation 3 | ≥ 2.17 | ≥ 4.85 | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] |
| In vivo formulation 4 | ≥ 2.17 | ≥ 4.85 | 10% DMSO, 90% Corn Oil.[3] |
| Water | Insoluble | Insoluble | [1] |
| Ethanol | Insoluble | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
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Weigh the Compound: Accurately weigh the desired amount of this compound powder.
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Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4] Gentle warming to 37°C can also be applied.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
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Pre-warm Media: Warm your complete cell culture medium to 37°C.[5]
-
Intermediate Dilution (Optional but Recommended): If you are observing precipitation, create an intermediate dilution of your DMSO stock in pure DMSO first.[4]
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing.[5] It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[4]
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Troubleshooting Guide
If you encounter precipitation when preparing your this compound working solution, follow this troubleshooting workflow:
Signaling Pathways
This compound is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[2][3] PFKFB3 is a key regulatory enzyme in glycolysis.[6] By inhibiting PFKFB3, this compound can affect various cellular processes.
This compound has been shown to inhibit the proliferation of various cancer cells.[3][7] It also plays a role in the DNA damage response by impairing homologous recombination repair, which can sensitize cancer cells to radiation.[8][9] In some contexts, this compound has been found to activate the Nrf2/HO-1 signaling pathway.[10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
KAN0438757 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of KAN0438757, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[2][4] |
| In Solvent | -80°C | 1 year[2] to 2 years[1] |
| -20°C | 1 month[4] to 1 year[1] |
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO. For example, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 130 mg/mL (290.55 mM); sonication is recommended to aid dissolution.[2] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the metabolic kinase PFKFB3, with an IC50 of 0.19 μM.[1][2][3] PFKFB3 is a key regulator of glycolysis, a metabolic pathway often upregulated in cancer cells.[1][2][5] By inhibiting PFKFB3, this compound can suppress glycolysis, reduce cancer cell proliferation, and induce cell death.[6][7][8]
Q4: What are the known off-target effects of this compound?
A4: this compound is a selective inhibitor of PFKFB3. It shows significantly less activity against PFKFB4 (IC50 of 3.6 μM).[4][9] However, as with any small molecule inhibitor, the potential for off-target effects should be considered. It is recommended to include appropriate controls in your experiments, such as using a structurally unrelated PFKFB3 inhibitor to confirm that the observed phenotype is due to the inhibition of the intended target.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: Poor solubility in aqueous buffers.
-
Possible Cause: this compound is a hydrophobic compound with limited aqueous solubility.
-
Solution:
-
Use of Co-solvents: Prepare working solutions by diluting the DMSO stock solution in an appropriate buffer. For in vivo studies, formulations with PEG300, Tween-80, and saline or corn oil have been described.[1][4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[10]
-
Sonication: Sonication can help to dissolve the compound in the desired solvent.[2]
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause:
-
Compound Instability: Degradation of this compound due to improper storage or handling.
-
Pipetting Errors: Inaccurate dilutions leading to variations in the final concentration.
-
Cell Culture Variability: Differences in cell passage number, confluency, or health.
-
-
Solution:
-
Fresh Dilutions: Prepare fresh working solutions from a stable, frozen stock for each experiment.
-
Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques.
-
Standardized Cell Culture: Maintain consistent cell culture practices to minimize variability.
-
Issue 3: High background or unexpected toxicity in cell-based assays.
-
Possible Cause:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Compound Degradation: Degradation products may have different biological activities or toxicities.
-
Off-Target Effects: The inhibitor may be affecting other cellular pathways.
-
-
Solution:
-
Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments to assess the effect of the solvent on cell viability.
-
Compound Stability Check: Verify the stability of this compound under your experimental conditions.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your assay.
-
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound
This protocol outlines a general procedure for assessing the long-term stability of this compound in a specific solvent and storage condition.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials at the desired temperature (-20°C or -80°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Sample Analysis: At each time point, retrieve a vial and analyze the concentration and purity of this compound using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the results at each time point to the initial (time 0) data to determine the extent of degradation. A significant change is typically defined as a failure to meet the initial specification.[6]
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and separating it from any degradation products.
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile).
-
Forced Degradation Studies: Subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Method Optimization: Optimize the HPLC method (e.g., gradient, flow rate, temperature) to achieve adequate separation of the parent compound from all degradation products.
-
Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Logical relationship for troubleshooting common experimental issues.
References
- 1. mdpi.com [mdpi.com]
- 2. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycolytic regulatory enzyme PFKFB3 as a prognostic and tumor microenvironment biomarker in human cancers | Aging [aging-us.com]
- 5. Roles of PFKFB3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Potential off-target effects of KAN0438757
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for the use of KAN0438757, a potent and selective inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the metabolic kinase PFKFB3.[1] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[2] By inhibiting PFKFB3, this compound reduces the intracellular levels of F-2,6-P2, thereby decreasing the rate of glycolysis.[3] Beyond its role in metabolism, this compound has also been shown to impair homologous recombination (HR) repair of DNA double-strand breaks.[2]
Q2: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor for PFKFB3. Kinome-wide selectivity profiling has shown that at a concentration of 2 µM, this compound and its active metabolite, KAN0438241, displayed high selectivity with no significant binding detected in a panel of 97 kinases.[2] The primary isoform against which some activity is observed is PFKFB4, but with significantly lower potency.
Q3: Has any in vivo toxicity been observed with this compound?
Multiple studies have reported a lack of significant systemic toxicity of this compound in mice.[4][5][6][7] In vivo administration in C57BL6/N mice did not reveal any relevant morphological alterations in major organs such as the lungs, heart, liver, spleen, and kidneys.[4] It is well-tolerated even at doses as high as 50 mg/kg.[3] Furthermore, this compound has been shown to selectively affect tumor organoids while sparing normal colon organoids.[4][5][6]
Q4: How does this compound affect non-cancerous cells?
This compound has been observed to spare non-transformed cells from the severe effects seen in cancer cells.[4][8] For instance, it shows a less pronounced effect on the viability and proliferation of normal colon epithelial cells and human umbilical vein endothelial cells (HUVECs) compared to colorectal cancer cell lines.[6][8] This selectivity is a key advantage, suggesting a favorable therapeutic window.
Troubleshooting Guide
Issue 1: Inconsistent anti-proliferative effects in cell culture.
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Possible Cause 1: Cell line sensitivity. Different cancer cell lines can exhibit varying degrees of dependence on glycolysis and PFKFB3 activity.
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Troubleshooting Step: Confirm the PFKFB3 expression levels in your cell line of interest via Western blot or qPCR. High PFKFB3 expression is often correlated with greater sensitivity to this compound.[5]
-
-
Possible Cause 2: Drug concentration and treatment duration. The anti-proliferative effects of this compound are concentration-dependent.[5][6][8]
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting point for in vitro assays is in the range of 10-50 µM.[8]
-
-
Possible Cause 3: Culture conditions. Factors such as glucose concentration in the media can influence the cellular response to a glycolysis inhibitor.
-
Troubleshooting Step: Ensure consistent and appropriate glucose levels in your cell culture media throughout the experiment.
-
Issue 2: Lack of effect on DNA repair pathways.
-
Possible Cause 1: Insufficient DNA damage. The role of this compound in homologous recombination repair is observed in the context of DNA damage, such as that induced by ionizing radiation (IR).[2]
-
Troubleshooting Step: Co-treat cells with a DNA damaging agent (e.g., IR) to investigate the effects of this compound on DNA repair processes. Assess markers of DNA damage and repair, such as γH2AX foci.[2]
-
-
Possible Cause 2: Cell cycle status. Homologous recombination is most active during the S and G2 phases of the cell cycle.
-
Troubleshooting Step: Synchronize your cell population to enrich for cells in the S/G2 phase before treatment to better observe effects on HR.
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (PFKFB3) | 0.19 µM | In vitro enzyme activity assay | [1] |
| IC50 (PFKFB4) | 3.6 µM | In vitro enzyme activity assay | [1] |
| IC50 (Miapaca-2) | 2.75 µM | Cell viability (72h) | [9] |
| IC50 (PANC1) | 3.83 µM | Cell viability (72h) | [9] |
| IC50 (SW620) | 7.50 µM | Cell viability (72h) | [9] |
| IC50 (U-266) | 5.08 µM | Cell viability (72h) | [9] |
| IC50 (AMO-1) | 11.53 µM | Cell viability (72h) | [9] |
Experimental Protocols
1. Immunoblotting for PFKFB3 Expression
-
Objective: To determine the protein level of PFKFB3 in cells treated with this compound.
-
Methodology:
-
Seed cells (e.g., HCT-116, HT-29) and treat with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified duration (e.g., 12 hours).[8]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PFKFB3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize PFKFB3 expression to a loading control such as β-actin.
-
2. Cell Viability Assay (e.g., CellTiter-Blue®)
-
Objective: To assess the effect of this compound on the viability of cancer and non-cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations for the desired time period (e.g., 48 hours).[6]
-
Add CellTiter-Blue® reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence at the recommended wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. In Vivo Systemic Toxicity Evaluation
-
Objective: To evaluate the potential toxic effects of this compound in a living organism.
-
Methodology:
-
Use an appropriate animal model (e.g., C57BL6/N mice).[4]
-
Administer this compound via a suitable route (e.g., intraperitoneal injection) at various doses for a specified duration.
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
At the end of the study, collect blood for hematological and biochemical analysis.
-
Harvest major organs (e.g., liver, kidney, spleen, heart, lungs) for histological examination to identify any morphological alterations.[4]
-
Visualizations
Caption: this compound inhibits PFKFB3, reducing F-2,6-BP and glycolytic flux.
Caption: General workflow for evaluating the efficacy of this compound.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing KAN0438757 concentration for different cell lines
Welcome to the technical support center for KAN0438757. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize the concentration of this compound for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis.[1][2] It has a reported IC50 of 0.19 μM for PFKFB3.[1][2][3] By inhibiting PFKFB3, this compound disrupts glycolysis and has also been shown to impair homologous recombination (HR) repair of DNA double-strand breaks.[4][5] Additionally, it can activate the Nrf2/HO-1 signaling pathway.[6][7]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve. A suggested starting range is from 10 nM to 100 µM. This wide range will help identify the effective concentration window for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: Most small molecule inhibitors, including this compound, are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[8] It is critical to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[8] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[8]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[8] This should be considered when interpreting results. If you suspect significant interference, you may need to perform experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
Issue 1: No observable effect of this compound at tested concentrations.
-
Possible Cause 1: Concentration is too low.
-
Solution: Test a higher concentration range. Some cell lines may require higher concentrations to elicit a response.
-
-
Possible Cause 2: Compound instability.
-
Possible Cause 3: Insensitive cell line.
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Solution: Verify that your cell line expresses PFKFB3. Use a positive control cell line known to be sensitive to this compound, if available.
-
Issue 2: High level of cell death observed across all concentrations, including the vehicle control.
-
Possible Cause 1: Solvent toxicity.
-
Possible Cause 2: Compound-induced cytotoxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Adjust your experimental concentrations to be below the cytotoxic threshold.[8]
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Standardize cell culture parameters such as cell passage number, confluency, and media composition.[8]
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[8]
-
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various cell lines.
Table 1: IC50 Values for Cell Viability
| Cell Line | IC50 (µM) | Treatment Duration |
| Miapaca-2 | 2.75 | 72 hours[3] |
| PANC1 | 3.83 | 72 hours[3] |
| SW620 | 7.50 | 72 hours[3] |
| U-266 | 5.08 | 72 hours[3] |
| AMO-1 | 11.53 | 72 hours[3] |
Table 2: Effective Concentrations of this compound for Various Cellular Effects
| Cell Line | Effect | Effective Concentration (µM) | Treatment Duration |
| HCT-116 | Reduced PFKFB3 Protein Expression | 10 - 50 | 12 hours[4] |
| SW-1463 | Reduced PFKFB3 Protein Expression | 10 - 50 | 12 hours[4] |
| HUVECs | Reduced PFKFB3 Protein Expression | 10 - 50 | 12 hours[4] |
| HCT-116 | Reduced Glycolysis | 0 - 50 | 24 hours[3] |
| HUVECs | Reduced Glycolysis | 0 - 50 | 24 hours[3] |
| HCT-116 | Reduced Migration | Starting at 10 | Up to 42 hours[4] |
| HT-29 | Reduced Migration | Starting at 25 | Up to 42 hours[4] |
| HUVECs | Reduced Migration | Starting at 10 | Up to 42 hours[4] |
| HCT-116 | Reduced Invasion | 10 | 96 hours[4] |
| HT-29 | Reduced Invasion | 10 | 96 hours[4] |
| U2OS | Decreased Homologous Recombination | 10 | 6 hours[3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes a method to determine the dose-response curve of this compound in a specific cell line.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
-
Data Analysis:
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Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting decision tree for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
KAN0438757 in vivo toxicity and adverse effects
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity and adverse effects of the PFKFB3 inhibitor, KAN0438757. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general in vivo toxicity profile of this compound?
A1: Based on preclinical studies in mice, this compound is generally well-tolerated and exhibits a favorable safety profile.[1][2][3] Reports indicate "no high-grade toxicity" and "negligible toxicity in vivo."[2][4]
Q2: Have any specific adverse effects been observed in animal studies?
A2: In a 21-day study involving repeated administration of this compound to C57BL6/N mice at doses up to 50 mg/kg, no significant adverse effects were observed. Specifically, there were no visible clinical alterations, changes in behavior, or fluctuations in food and drink intake. Furthermore, no significant changes in body weight, blood counts, or hepatic function markers were detected.
Q3: Is there a known lethal dose (LD50) for this compound?
A3: The available scientific literature from the search results does not provide a specific LD50 value for this compound. However, studies using doses as high as 50 mg/kg in mice have not reported mortality.
Q4: Are there any known mechanisms that might mitigate the toxicity of this compound?
A4: Some studies suggest that this compound may activate the Nrf2/HO-1 signaling pathway.[4][5][6] This pathway is known to play a protective role against oxidative stress and inflammation, which could contribute to the observed low toxicity of the compound.[4][7][8]
Q5: What should I do if I observe unexpected adverse effects in my animal models?
A5: While current data suggests a low risk of adverse effects, it is crucial to monitor animals closely during any in vivo study. If you observe any unexpected clinical signs, such as significant weight loss, lethargy, or signs of distress, it is recommended to:
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Record all observations in detail.
-
Consider reducing the dosage or temporarily halting the administration.
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Consult with a veterinarian or your institution's animal care and use committee.
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If possible, collect blood and tissue samples for further analysis to understand the underlying cause.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo toxicity studies of this compound.
| Parameter | Species | Doses Tested | Route of Administration | Study Duration | Observed Effects |
| Systemic Toxicity | C57BL6/N Mice | 10, 25, and 50 mg/kg | Intraperitoneal (i.p.) | Up to 21 days | No significant changes in body weight, blood counts, or hepatic function markers. No visible clinical alterations or changes in behavior. |
| Acute Pancreatitis Model | Mice | 25 mg/kg | Intraperitoneal (i.p.) | Not specified | Displayed negligible toxicity. |
Experimental Protocols
Systemic Toxicity Evaluation in C57BL6/N Mice
This protocol provides a general overview of the methodology used to assess the systemic toxicity of this compound in vivo.
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Animal Model: C57BL6/N mice.
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Housing: Animals are housed under standard laboratory conditions with access to food and water ad libitum.
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Drug Formulation: this compound is prepared for intraperitoneal (i.p.) injection. The vehicle used for dissolution should be reported.
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Dosing Regimen:
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Mice are divided into different groups to receive varying doses of this compound (e.g., 10 mg/kg, 25 mg/kg, and 50 mg/kg) and a vehicle control.
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For short-term studies, administration may occur over 24 hours.
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For longer-term studies (e.g., 21 days), a cyclical dosing schedule may be employed, such as three consecutive daily injections followed by a three-day break, repeated for several cycles.
-
-
Monitoring:
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Clinical Observations: Animals are monitored daily for any visible clinical signs of toxicity, including changes in behavior, posture, and food/water intake.
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Body Weight: Body weight is measured regularly (e.g., daily or every other day).
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Blood Analysis: At the end of the study, blood samples are collected for complete blood counts (CBC) and analysis of hepatic function markers (e.g., ALT, AST).
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Data Analysis: The data from the treated groups are compared to the vehicle control group to identify any statistically significant differences.
Visualizations
Experimental Workflow for In Vivo Toxicity Study
Caption: Workflow for a 21-day in vivo toxicity study of this compound in mice.
Proposed Signaling Pathway of this compound
Caption: this compound inhibits PFKFB3-driven glycolysis and may activate the Nrf2/HO-1 protective pathway.
References
- 1. pure.au.dk [pure.au.dk]
- 2. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
How to minimize KAN0438757 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of KAN0438757, a potent and selective inhibitor of the metabolic kinase PFKFB3. Find troubleshooting advice and answers to frequently asked questions to prevent precipitation and ensure the success of your experiments.
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound in aqueous solutions is a common challenge that can significantly impact experimental outcomes. This guide provides a step-by-step approach to prevent and resolve this issue.
Question: My this compound precipitated out of solution when I added it to my aqueous buffer. What should I do?
Answer:
Precipitation upon addition to aqueous solutions is often due to the hydrophobic nature of this compound. Here are the recommended steps to address this:
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Review Your Dissolution Method: this compound is practically insoluble in water and ethanol.[1] It is highly recommended to first dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1][2][3] Ensure you are using fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1]
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Utilize Co-solvents: For subsequent dilutions into aqueous media, the use of co-solvents is crucial. Formulations containing PEG300, Tween-80, or SBE-β-CD have been shown to improve solubility and prevent precipitation.[2][3]
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Sonication and Heating: If precipitation persists, gentle heating and/or sonication can aid in the dissolution of this compound.[2][3] Be cautious with heating, as excessive temperatures could degrade the compound.
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Prepare Fresh Solutions: It is recommended to prepare working solutions immediately before use to minimize the risk of precipitation over time.[2]
Question: I observed precipitation in my cell culture media after adding the this compound stock solution. How can I prevent this?
Answer:
This is a common issue when introducing a DMSO stock solution to a larger volume of aqueous media. To prevent this:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
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Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
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Pre-warmed Media: Adding the compound to pre-warmed media (e.g., 37°C) can sometimes improve solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is highly soluble in DMSO, with concentrations of up to 130 mg/mL (290.55 mM) being achievable with the aid of sonication.[2][3]
Q2: How should I store this compound powder and stock solutions?
A2:
-
Powder: Store the solid compound at -20°C for up to 3 years.[2][3]
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In Solvent (DMSO): Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[1][3]
Q3: What are some established formulations for in vivo studies?
A3: Several formulations have been developed to improve the solubility of this compound for in vivo administration. These typically involve a multi-component solvent system. The solvents should be added sequentially, ensuring the solution is clear before adding the next component.[2] Sonication is often recommended to aid dissolution.[2][3]
Quantitative Solubility Data
| Solvent/Formulation | Solubility | Concentration (Molar) | Notes |
| DMSO | 130 mg/mL[2][3] | 290.55 mM[2][3] | Sonication recommended.[2] Use fresh, anhydrous DMSO.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL[2] | 7.38 mM[2] | Sonication recommended.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.17 mg/mL[3] | 4.85 mM[3] | Ultrasonic recommended.[3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL[3] | ≥ 4.85 mM[3] | Clear solution.[3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.17 mg/mL[3] | ≥ 4.85 mM[3] | Clear solution.[3] |
| Water | Insoluble[1] | - | |
| Ethanol | Insoluble[1] | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
Procedure:
-
Weigh out 4.47 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile microcentrifuge tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM stock solution to the cell culture medium.
-
Gently vortex the tube to mix the solution thoroughly. The final DMSO concentration will be 0.1%.
-
Use the working solution immediately.
Visualizations
Caption: this compound inhibits PFKFB3, reducing F-2,6-BP levels and glycolysis.
Caption: Workflow for preparing this compound stock and working solutions.
References
Technical Support Center: KAN0438757 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to KAN0438757, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets PFKFB3, a key enzyme that regulates glycolysis.[1][2][3] By inhibiting PFKFB3, this compound disrupts the production of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), leading to the suppression of glycolytic flux.[4] This impairment of glycolysis has been shown to reduce cancer cell proliferation, viability, migration, and invasion.[3][5] Additionally, this compound has been reported to impair homologous recombination repair of DNA damage, suggesting a multi-faceted anti-cancer activity.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on general principles of resistance to metabolic inhibitors, potential mechanisms include:
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Metabolic Reprogramming: Cancer cells may adapt to PFKFB3 inhibition by upregulating alternative metabolic pathways to generate ATP and essential biosynthetic precursors. This could involve increased reliance on oxidative phosphorylation, the pentose (B10789219) phosphate (B84403) pathway, or metabolism of alternative fuels like glutamine or fatty acids.
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Target Alteration: Although not yet reported for this compound, mutations in the PFKFB3 gene could potentially alter the drug binding site, reducing the inhibitor's efficacy.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration and thereby its effectiveness.
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Activation of Bypass Signaling Pathways: Upregulation of pro-survival signaling pathways, such as PI3K/Akt/mTOR or MAPK, can compensate for the metabolic stress induced by this compound and promote cell survival and proliferation.[6]
Q3: How can I confirm if my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This can be achieved by performing a dose-response cell viability assay.
Q4: Are there any known biomarkers that correlate with sensitivity or resistance to this compound?
High expression of PFKFB3 in some cancers has been associated with a worse prognosis, suggesting that PFKFB3 levels could be a potential biomarker for sensitivity to this compound.[2][3] However, further research is needed to validate reliable predictive biomarkers for this compound response and resistance. Monitoring the expression of proteins involved in glycolysis and alternative metabolic pathways may also provide insights.
Troubleshooting Guides
Issue 1: Decreased or Loss of this compound Efficacy in Cell Viability/Proliferation Assays
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve to determine the IC50 value and compare it to the parental cell line. An increase of 3 to 10-fold or more suggests resistance.[7] 2. Investigate Mechanism: Analyze potential resistance mechanisms (see FAQ Q2). This may involve Western blotting for PFKFB3 and key signaling proteins, qPCR for ABC transporter expression, or metabolic flux analysis. 3. Combination Therapy: Consider combining this compound with inhibitors of potential bypass pathways (e.g., PI3K/Akt or MAPK inhibitors).[6] |
| Compound Instability or Degradation | 1. Freshly Prepare Solutions: Prepare this compound solutions from a new stock for each experiment. 2. Proper Storage: Ensure the stock solution is stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C. |
| Suboptimal Assay Conditions | 1. Optimize Cell Seeding Density: Ensure cells are in the logarithmic growth phase and not over-confluent. 2. Verify Assay Linearity: Confirm that the cell viability assay is within its linear range for your cell line and experimental conditions. 3. Include Proper Controls: Always include untreated and vehicle-treated controls. |
| Cell Line Integrity | 1. Cell Line Authentication: Periodically perform STR profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test for mycoplasma contamination, as it can significantly impact cellular metabolism and drug response. |
Issue 2: Inconsistent Results in Apoptosis Assays Following this compound Treatment
| Possible Cause | Suggested Solution |
| Inappropriate Time Point for Analysis | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis in your cell line after this compound treatment. |
| Low Level of Apoptosis Induction | 1. Increase this compound Concentration: Use a concentration that is at or above the IC50 value determined from your cell viability assays. 2. Alternative Cell Death Mechanisms: this compound may induce other forms of cell death, such as necroptosis.[8] Consider assays for other cell death pathways. |
| Technical Issues with the Apoptosis Assay | 1. Positive Control: Include a known apoptosis-inducing agent as a positive control to ensure the assay is working correctly. 2. Staining and Acquisition: Optimize staining concentrations and flow cytometer settings. Ensure proper compensation for spectral overlap if using multiple fluorochromes. |
| Cell Detachment and Loss | Apoptotic cells may detach from the culture surface. When harvesting, be sure to collect both the adherent and floating cells to get an accurate measure of apoptosis. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Miapaca-2 | Pancreatic Cancer | 2.75 | 72 h | [9] |
| PANC1 | Pancreatic Cancer | 3.83 | 72 h | [9] |
| SW620 | Colorectal Cancer | 7.50 | 72 h | [9] |
| U-266 | Myeloma | 5.08 | 72 h | [9] |
| AMO-1 | Myeloma | 11.53 | 72 h | [9] |
| HCT-116 | Colorectal Cancer | Varies by assay | 48-96 h | [2][10] |
| HT-29 | Colorectal Cancer | Varies by assay | 48-96 h | [2][10] |
| U373 | Glioblastoma | Dose-dependent decrease in viability | 48 h | [11] |
| U251 | Glioblastoma | Dose-dependent decrease in viability | 48 h | [11] |
Experimental Protocols
Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[7][12][13][14]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell culture flasks and plates
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).[12]
-
Monitoring and Passaging: Continuously monitor the cells for signs of toxicity. Passage the cells when they reach 70-80% confluency. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells for future reference.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the level of resistance by performing a new dose-response assay and calculating the new IC50 value.
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-evaluate the IC50.
Protocol for Western Blot Analysis of PFKFB3 and Downstream Signaling
This protocol details the procedure for analyzing the protein expression levels of PFKFB3 and key proteins in related signaling pathways.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PFKFB3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle control for the desired time. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol for Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the steps for quantifying apoptosis using flow cytometry.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound or vehicle control for the predetermined optimal time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
References
- 1. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
KAN0438757 long-term treatment protocols and challenges
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the long-term application of KAN0438757, a potent and selective inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the metabolic kinase PFKFB3, with an IC50 of 0.19 μM.[1][2][3] PFKFB3 is a critical regulator of glycolysis, an energy production pathway often upregulated in cancer and inflammatory conditions.[4] By inhibiting PFKFB3, this compound can reduce cancer cell proliferation, migration, and invasion.[5][6] It also has roles in DNA damage repair and can sensitize cancer cells to radiation therapy.[7]
Q2: What are the recommended starting dosages for in vivo mouse studies?
A2: Published studies have used intraperitoneal (i.p.) injections of this compound in C57BL6/N mice at dosages of 10, 25, and 50 mg/kg.[1][2] These studies, including one extending to 21 days, have indicated that the compound is well-tolerated with no major systemic or toxic alterations observed.[1][7]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is insoluble in water and ethanol.[1] A common formulation for intraperitoneal injection involves dissolving the compound in a vehicle such as a mix of DMSO, PEG300, Tween 80, and saline.[1][2][8] For example, a clear solution can be achieved at 2.17 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, though sonication may be required.[2] Another option is 10% DMSO and 90% Corn Oil.[2] It is recommended to prepare the solution fresh for optimal results.[1]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1][8] Stock solutions in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2]
Q5: In which research areas has this compound shown potential?
A5: this compound has demonstrated anti-tumor effects in various cancer models, including colorectal cancer, glioblastoma, and non-small cell lung cancer.[5][9] It has also been shown to prevent the progression of severe acute pancreatitis in mouse models by activating the Nrf2/HO-1 pathway.[4][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Formulation | Low solubility of this compound. | Ensure the use of fresh, high-quality solvents (e.g., moisture-free DMSO).[1] Sonication is recommended to aid dissolution.[8] Consider adjusting the vehicle composition, for example, by using a combination of DMSO, PEG300, Tween-80, and saline.[2][8] For subcutaneous injection, a corn oil-based vehicle might be more suitable.[1][2] |
| Inconsistent In Vivo Efficacy | Poor bioavailability or rapid metabolism. | Although this compound is a prodrug designed for improved properties, ensure consistent intraperitoneal injection technique. Verify the formulation is a homogenous solution or suspension before each administration. For long-term studies, monitor animal weight and general health to rule out toxicity-related inconsistencies.[7] |
| Lack of In Vitro Effect | Incorrect dosage, cell line resistance, or compound degradation. | Confirm the IC50 for your specific cell line, as it can vary.[2] Ensure proper storage of the compound and stock solutions to prevent degradation.[1][2] Some cancer cell lines may have intrinsic resistance mechanisms; consider combination therapies.[7] |
| Unexpected Toxicity in Long-Term Studies | Cumulative toxicity not observed in shorter studies. | Although 21-day studies showed good tolerability, longer-term effects are not well-documented.[7] Implement a staggered dosing schedule (e.g., 3 days on, 3 days off) as has been used in some studies.[7] Include regular monitoring of animal health, including weight, behavior, and complete blood counts, to detect early signs of toxicity.[7] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| PFKFB3 IC50 | 0.19 μM | In vitro enzyme assay | [1][2][3] |
| PFKFB4 IC50 | 3.6 μM | In vitro enzyme assay, showing selectivity for PFKFB3 | [1] |
| In Vivo Dosage (Mice) | 10, 25, 50 mg/kg | Intraperitoneal (i.p.) administration in C57BL6/N mice | [1][2] |
| Solubility in DMSO | 7 mg/mL (15.64 mM) to 130 mg/mL (290.55 mM) | Varies by supplier and purity | [1][8] |
| In Vivo Formulation Solubility | 2.17 mg/mL | In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| Storage (Powder) | -20°C for up to 3 years | Long-term stability | [1][8] |
| Storage (Stock Solution) | -80°C for up to 2 years | Long-term stability | [2] |
Key Experimental Protocols
In Vivo Toxicity and Efficacy Study Protocol
-
Animal Model: C57BL6/N mice are a commonly used strain.[5]
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, use a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Add the this compound stock solution to the vehicle components sequentially, ensuring each component is fully dissolved before adding the next. Use sonication if necessary to achieve a clear solution.[2][8] Prepare fresh daily.
-
-
Dosing Regimen:
-
Monitoring:
In Vitro Cell Viability Assay
-
Cell Culture: Plate cancer cells (e.g., colorectal cancer lines HCT-116 or HT-29) in 96-well plates and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[2]
-
Analysis: Use a standard cell viability assay, such as WST-1 or CellTiter-Glo®, to quantify cell proliferation.
-
Data Interpretation: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Visualizations
Caption: this compound inhibits PFKFB3, reducing glycolysis.
Caption: Workflow for a long-term in vivo study with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
KAN0438757 vs. 3PO: A Comparative Guide to PFKFB3 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for investigating the role of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) in various physiological and pathological processes, particularly in cancer metabolism. This guide provides a comprehensive comparison of two widely studied PFKFB3 inhibitors: KAN0438757 and 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO).
PFKFB3 is a key glycolytic enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. Upregulation of PFKFB3 is observed in numerous cancer types, making it an attractive therapeutic target. This guide summarizes the available experimental data on this compound and 3PO, presents detailed experimental protocols, and visualizes key signaling pathways and workflows to aid in the selection of the most appropriate inhibitor for your research needs.
Performance Comparison: this compound vs. 3PO
This compound is a more recent and potent inhibitor of PFKFB3, while the specificity of 3PO has been a subject of recent debate in the scientific community. The following tables summarize the quantitative data available for both compounds. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Potency and Cellular Effects
| Parameter | This compound | 3PO | Reference(s) |
| PFKFB3 IC50 | 1.1 µM | ~25 µM | [1] |
| Cell Viability IC50 | Varies by cell line (e.g., 25-75 µM in colorectal cancer cells) | Varies by cell line (e.g., 1.4-24 µM in various cancer cell lines) | [2] |
| Effect on Glycolysis | Reduces glycolytic metabolites | Reduces glycolytic flux and glucose uptake | [3] |
| Effect on Cell Migration | Significantly reduces migration in colorectal cancer cells and HUVECs | Reduces migration in endothelial cells | [2][4] |
| Effect on Cell Invasion | Reduces invasion in colorectal cancer cells | Not extensively reported | [2] |
Note: IC50 values can vary significantly depending on the assay conditions and cell lines used. The presented values are for comparative purposes.
Table 2: In Vivo Efficacy and Toxicity
| Parameter | This compound | 3PO | Reference(s) |
| Tumor Growth Inhibition | Reduces subcutaneous tumor growth in vivo | Suppresses tumorigenic growth in various xenograft models | [2] |
| Systemic Toxicity | No apparent toxicity to normal colon organoids or healthy mice | Generally well-tolerated in preclinical models | [2] |
| Mechanism of Action | Reduces PFKFB3 protein expression | Originally thought to be a direct PFKFB3 inhibitor, but recent studies suggest it may not directly bind to the enzyme. Its effects might be indirect. | [3][5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate PFKFB3 inhibitors.
PFKFB3 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PFKFB3.
Principle: The kinase activity of recombinant PFKFB3 is measured by quantifying the amount of ADP produced from the phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-2,6-bisphosphate (F2,6BP), using ATP as the phosphate (B84403) donor. The amount of ADP is determined using a coupled enzymatic reaction that results in a detectable signal (e.g., luminescence or absorbance).
Materials:
-
Recombinant human PFKFB3 protein
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Fructose-6-phosphate (F6P)
-
Test compounds (this compound, 3PO) dissolved in DMSO
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PFKFB3 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and F6P.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular Glycolysis Assay using Seahorse XF Analyzer
This assay measures the real-time metabolic activity of live cells, providing insights into how inhibitors affect glycolysis and mitochondrial respiration.
Principle: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), an indicator of glycolysis (lactate production), and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time. By sequentially injecting metabolic modulators, a metabolic profile of the cells can be generated.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Cell line of interest
-
Cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Test compounds (this compound, 3PO)
-
Metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for Mito Stress Test; glucose, oligomycin, 2-deoxyglucose for Glycolysis Stress Test)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the test compounds and metabolic modulators.
-
Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the assay.
-
Analyze the data to determine the effect of the inhibitors on basal glycolysis, glycolytic capacity, basal respiration, and maximal respiration. A detailed protocol for the Seahorse XF Glycolytic Rate Assay can be found in the manufacturer's user manual.[7][8]
Xenograft Tumor Model
This in vivo assay evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compounds, and the effect on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (or other extracellular matrix)
-
Test compounds (this compound, 3PO) formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of culture medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound, 3PO).
-
Administer the compounds to the mice according to the desired dosing schedule and route (e.g., intraperitoneal, oral).
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the PFKFB3 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: PFKFB3 Signaling Pathway in Cancer.
Caption: Experimental Workflow for PFKFB3 Inhibitor Evaluation.
Conclusion
Both this compound and 3PO have been instrumental in advancing our understanding of the role of PFKFB3 in cancer biology. This compound appears to be a more potent and specific inhibitor of PFKFB3 based on available data. However, the recent findings questioning the direct interaction of 3PO with PFKFB3 highlight the importance of careful target validation in drug discovery and basic research.
Researchers should carefully consider the specific needs of their experiments when choosing between these inhibitors. For studies requiring high potency and specificity for PFKFB3, this compound may be the preferred choice. For broader studies on the effects of glycolytic inhibition, both compounds could be valuable tools, keeping in mind the potential off-target effects of 3PO. This guide provides a starting point for researchers to make an informed decision based on the available scientific literature.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
A Head-to-Head Comparison of PFKFB3 Inhibitors: KAN0438757 versus AZ67
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for investigating the role of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) in various pathological conditions, including cancer and inflammatory diseases. This guide provides a comprehensive comparison of two prominent PFKFB3 inhibitors, KAN0438757 and AZ67, based on available experimental data.
PFKFB3 is a key regulatory enzyme in glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1][2] Elevated PFKFB3 expression is a hallmark of many cancers and is associated with increased glycolytic flux, promoting cell proliferation, survival, and angiogenesis.[3][4] Both this compound and AZ67 have emerged as valuable research tools for targeting this metabolic vulnerability.
Quantitative Performance Comparison
To facilitate a direct comparison of their biochemical and cellular activities, the following tables summarize the key quantitative data for this compound and AZ67.
| Inhibitor | PFKFB3 IC50 | PFKFB1 IC50 | PFKFB2 IC50 | PFKFB4 IC50 | Cellular F2,6BP IC50 | Reference |
| This compound | 0.19 µM | - | - | 3.6 µM | Not Reported | [5] |
| AZ67 | 11 nM (0.011 µM) | 1130 nM (1.13 µM) | 159 nM (0.159 µM) | - | 0.51 µM | [6] |
| Table 1: Biochemical Potency and Selectivity. This table compares the half-maximal inhibitory concentration (IC50) of this compound and AZ67 against PFKFB isoforms and their impact on cellular fructose-2,6-bisphosphate (F-2,6-BP) levels. |
| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |
| This compound | Colorectal Cancer (HCT-116) | Glycolysis | Reduces glycolysis | 0-50 µM | [3] |
| Colorectal Cancer (HCT-116, HT-29) | Cell Viability | Reduces viability | Concentration-dependent | [3] | |
| Colorectal Cancer (HCT-116, HT-29) | Migration/Invasion | Reduces migration and invasion | Concentration-dependent | [3] | |
| Non-Small Cell Lung Carcinoma (A549, H1299) | Cell Viability | Reduces viability | IC50: 41.13 µM (A549), 53.74 µM (H1299) | [7] | |
| AZ67 | Mouse Primary Neurons | Glycolysis | Inhibits glycolysis | Minimum effective dose: 1 nM | [8] |
| Human Aortic Endothelial Cells (HAOEC) | Cell Viability | No effect on viability | Up to 5 µM | [6] | |
| Human Aortic Endothelial Cells (HAOEC) | Angiogenesis (Tube Formation) | Inhibits tube formation | Good inhibitory efficacy | [6] | |
| Table 2: In Vitro Cellular Activity. This table summarizes the reported effects of this compound and AZ67 on various cellular processes in different cell lines. |
| Inhibitor | Model | Effect | Dosage | Reference |
| This compound | C57BL6/N Mice | Well-tolerated, no systemic toxicity | Not specified | [3][9] |
| Colorectal Cancer Patient-Derived Organoids | Reduces tumor organoid growth, spares normal organoids | 30 µM | [10] | |
| AZ67 | Mouse Model of Stroke | Alleviated motor discoordination and brain infarct injury | 60 mg/kg | [8] |
| C57BL/6 Mice (Matrigel Plug Assay) | Significantly inhibited new vessel formation | Not specified | [6] | |
| Table 3: In Vivo Efficacy and Tolerability. This table outlines the in vivo effects of this compound and AZ67 in different animal models. |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the cited findings, detailed methodologies for key experiments are provided below.
PFKFB3 Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from methodologies used for similar kinase assays.[5][11][12]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant human PFKFB3 enzyme in the reaction buffer to the desired concentration.
-
Prepare a substrate solution containing fructose-6-phosphate (F6P) and ATP in the reaction buffer.
-
Prepare serial dilutions of this compound and AZ67 in DMSO, then dilute further in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the PFKFB3 enzyme solution.
-
Add the inhibitor solutions or vehicle (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (CCK-8)
This protocol is based on standard procedures for the Cell Counting Kit-8 assay.[13][14][15]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and resuspend them in a complete culture medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound or AZ67 in the culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitors or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
CCK-8 Reaction and Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Determine the IC50 value for each inhibitor.
-
Cell Migration Assay (Wound Healing)
This protocol follows the general principles of the wound healing or scratch assay.[16][17]
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile pipette tip to create a straight scratch or "wound" in the center of the monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Inhibitor Treatment:
-
Replace the PBS with a fresh culture medium containing the desired concentration of this compound, AZ67, or vehicle control. It is recommended to use a low-serum medium to minimize cell proliferation.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera. Ensure the same field of view is imaged at each time point.
-
-
Data Analysis:
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure or the rate of cell migration for each condition.
-
Cell Invasion Assay (Transwell)
This protocol is a standard method for assessing cell invasion through an extracellular matrix.[18][19]
-
Chamber Preparation:
-
Rehydrate Transwell inserts with a permeable membrane (e.g., 8 µm pores) by adding a serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
For the invasion assay, coat the top of the membrane with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in a serum-free medium.
-
Add the cell suspension to the top chamber of the Transwell inserts.
-
-
Inhibitor and Chemoattractant Addition:
-
Add the culture medium containing the desired concentration of this compound, AZ67, or vehicle control to both the top and bottom chambers.
-
Add a chemoattractant (e.g., medium with 10% FBS) to the bottom chamber to stimulate cell invasion.
-
-
Incubation:
-
Incubate the plate for a period that allows for cell invasion but not complete passage of all cells (e.g., 24-48 hours).
-
-
Staining and Quantification:
-
Remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol (B129727) and stain them with a solution like crystal violet.
-
Count the number of stained cells in several microscopic fields for each insert.
-
-
Data Analysis:
-
Calculate the average number of invading cells per field for each condition and express the results as a percentage of the control.
-
Concluding Remarks
Both this compound and AZ67 are potent inhibitors of PFKFB3, with AZ67 exhibiting greater potency at the enzymatic level in the available studies. This compound has been extensively studied in the context of colorectal cancer, where it demonstrates anti-proliferative, anti-migratory, and anti-invasive effects, along with favorable in vivo tolerability.[3][9] AZ67 has shown neuroprotective effects in a stroke model and anti-angiogenic properties, with a noteworthy observation that its anti-angiogenic effects may be independent of glycolysis inhibition.[6][8]
The choice between this compound and AZ67 will depend on the specific research question, the biological system under investigation, and the desired concentration range for achieving PFKFB3 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to further characterize and compare these valuable chemical probes in their own experimental settings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PFKFB3-Mediated Glycolysis Boosts Fibroblast Activation and Subsequent Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. clyte.tech [clyte.tech]
- 17. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. snapcyte.com [snapcyte.com]
KAN0438757 in the Landscape of Glycolysis Inhibition: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of tumor metabolism, specifically the glycolytic pathway, has emerged as a promising strategy in cancer therapy. This guide provides a comparative analysis of the novel PFKFB3 inhibitor, KAN0438757, alongside other established glycolysis inhibitors. By presenting key efficacy data, detailed experimental protocols, and visual representations of relevant pathways, this document aims to equip researchers with the necessary information to evaluate and potentially incorporate these inhibitors into their preclinical studies.
Executive Summary
Cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic reprogramming presents a therapeutic window for inhibitors that can selectively disrupt this pathway. This compound is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key enzyme that promotes a high glycolytic rate. Preclinical studies have demonstrated its ability to curb cancer cell proliferation, migration, and invasion, while also sensitizing tumors to radiation therapy. This guide offers a direct comparison of this compound with other glycolysis inhibitors such as 2-Deoxy-D-glucose (2-DG), 3-Bromopyruvate (3-BP), Dichloroacetate (DCA), and Lonidamine (B1675067), providing a comprehensive overview of their relative efficacies and mechanisms of action.
Data Presentation: A Comparative Analysis of Glycolysis Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other prominent glycolysis inhibitors across a range of cancer cell lines. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: IC50 Values of this compound and Other Glycolysis Inhibitors in Human Cancer Cell Lines
| Inhibitor | Target | Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| This compound | PFKFB3 | HCT-116 | Colorectal Cancer | ~5-10 µM (estimated from dose-response curves) | 96 h | [1] |
| HT-29 | Colorectal Cancer | ~10-25 µM (estimated from dose-response curves) | 96 h | [1] | ||
| PFKFB3 (enzymatic assay) | - | - | 0.19 µM | - | [2] | |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Various | Various | 1.45 to 13.34 mM | 48 h | [3] |
| Various | Various | 5 mM (concentration used for effect) | Continuous | [4][5] | ||
| 3-Bromopyruvate (3-BP) | Hexokinase, GAPDH | HCC1143 | Triple-Negative Breast Cancer | 44.87 µM | 24 h | [6] |
| MCF-7 | Breast Cancer | 111.3 µM | 24 h | [6] | ||
| SW480 | Colon Cancer | Dose-dependent inhibition (10-50 µM) | - | [7] | ||
| HT29 | Colon Cancer | Dose-dependent inhibition (10-50 µM) | - | [7] | ||
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase | A549 | Non-Small Cell Lung Cancer | ~25 mM | 48 h | [8] |
| LNM35 | Non-Small Cell Lung Cancer | ~25 mM | 48 h | [8] | ||
| Melanoma Cell Lines | Melanoma | 9-38 mM | 96 h | [9] | ||
| Lonidamine | Hexokinase, Mitochondrial Pyruvate Carrier | A549 | Lung Cancer | 232 µM | - | [10] |
| H2030BrM3 | Lung Cancer | 188-fold lower than LND for Mito-LND | - | [11] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation and comparison of glycolysis inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of glycolysis inhibitors on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Glycolysis inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the glycolysis inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions. Include a vehicle control (medium with the same concentration of the inhibitor's solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Transwell Migration and Invasion Assay
This assay evaluates the effect of glycolysis inhibitors on the migratory and invasive potential of cancer cells.
Materials:
-
24-well Transwell plates with 8.0 µm pore size inserts
-
Cancer cell lines
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
For Migration Assay:
-
Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for 1-2 hours at 37°C.
-
Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Remove the pre-hydration medium and add 500 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Add 100 µL of the cell suspension (containing the desired concentration of the glycolysis inhibitor or vehicle control) to the upper chamber of the insert.
-
Incubate the plate at 37°C for a period that allows for cell migration (typically 12-24 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution for 10-15 minutes.
-
Stain the fixed cells with a staining solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry and count the migrated cells in several random fields under a microscope.
For Invasion Assay:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell insert membrane with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
Follow steps 1-10 of the migration assay protocol.
Metabolic Flux Analysis (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Glycolysis inhibitors and mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Day 1: Cell Seeding and Cartridge Hydration
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Hydrate the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
-
Day 2: Assay Execution
-
Wash the cells with pre-warmed Seahorse XF assay medium and replace with fresh assay medium.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.
-
Load the injector ports of the hydrated sensor cartridge with the glycolysis inhibitor and/or mitochondrial stress test compounds.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the utility plate with the cell plate and start the assay.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in metabolic rates.
-
-
Data Analysis:
-
Analyze the data using the Seahorse Wave software to determine key metabolic parameters.
-
Mandatory Visualizations
Signaling Pathways
Caption: The Glycolysis Pathway and points of inhibition by various compounds.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Transwell migration and invasion assay.
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
KAN0438757: A Comparative Guide to a Novel PFKFB3 Inhibitor in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel PFKFB3 inhibitor, KAN0438757, with other known PFKFB3 inhibitors. The information presented is based on preclinical data from various cancer models, offering insights into its efficacy, mechanism of action, and potential as a therapeutic agent.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a key glycolytic enzyme that is frequently overexpressed in a wide range of human cancers and plays a crucial role in promoting the Warburg effect, characterized by increased glycolysis even in the presence of oxygen. Beyond its metabolic role, recent studies have revealed a critical function for PFKFB3 in DNA repair, specifically in homologous recombination (HR). By inhibiting PFKFB3, this compound not only disrupts cancer cell metabolism but also sensitizes them to DNA-damaging agents like radiation. A key advantage of this compound is its demonstrated selectivity for cancer cells, with minimal toxic effects on normal, non-transformed cells.
Comparative Efficacy of PFKFB3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other PFKFB3 inhibitors across various cancer cell lines. This data highlights the relative potency of these compounds in different cancer contexts.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Pancreatic | Miapaca-2 | 2.75 | |
| Pancreatic | PANC-1 | 3.83 | ||
| Colorectal | SW620 | 7.50 | ||
| Multiple Myeloma | U-266 | 5.08 | ||
| Multiple Myeloma | AMO-1 | 11.53 | ||
| Lung | A549 | 41.13 | [1] | |
| Lung | H1299 | 53.74 | [1] | |
| PFK158 | Small Cell Lung | H1048 | 7.1 (2D), 2.2 (3D) | [2] |
| Small Cell Lung | H1882 | 8.4 (2D), 2.6 (3D) | [2] | |
| Small Cell Lung | H1876 | 10.1 (2D), 3.06 (3D) | [2] | |
| Small Cell Lung | DMS53 | 11.2 (2D), 3.6 (3D) | [2] | |
| MYC High SCLC | Various | 0.7 | [3] | |
| MYC Low SCLC | Various | 1.2 | [3] | |
| PFK15 | Gastric | MKN45 | 6.59 | [4] |
| Gastric | AGS | 8.54 | [4] | |
| Gastric | BGC823 | 10.56 | [4] | |
| Lung Adenocarcinoma | H522 | - | [5] | |
| T-cell Leukemia | Jurkat | - | [5] | |
| 3PO | Various Solid Tumors and Hematologic Malignancies | Various | 1.4 - 24 | [6][7] |
| Recombinant PFKFB3 | - | 22.9 | [8] |
Mechanism of Action: Dual Targeting of Metabolism and DNA Repair
This compound's anti-cancer activity stems from its ability to inhibit the kinase activity of PFKFB3. This inhibition has two major downstream effects:
-
Inhibition of Glycolysis: PFKFB3 produces fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. By blocking PFKFB3, this compound reduces F2,6BP levels, thereby suppressing glycolytic flux. This leads to decreased ATP production and an accumulation of reactive oxygen species (ROS), ultimately inducing cancer cell death.
-
Impairment of Homologous Recombination (HR) Repair: PFKFB3 has been shown to be a critical factor in the HR pathway of DNA double-strand break (DSB) repair. It is recruited to sites of DNA damage and facilitates the recruitment of other HR repair proteins. This compound's inhibition of PFKFB3 disrupts this process, leading to unrepaired DNA damage and increased sensitivity of cancer cells to radiotherapy and certain chemotherapeutic agents.
The following diagram illustrates the signaling pathway affected by this compound.
Figure 1. Dual mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound are provided below.
Cell Viability Assay (WST-1 Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
References
- 1. mdpi.com [mdpi.com]
- 2. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3PO - Immunomart [immunomart.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to PFKFB3 Inhibitors: Alternatives to KAN0438757
For Researchers, Scientists, and Drug Development Professionals
The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) has emerged as a critical regulator of glycolysis, a metabolic pathway fundamental to the rapid proliferation of cancer cells. Its inhibition presents a promising therapeutic strategy. This guide provides a comprehensive comparison of alternative small molecule inhibitors to KAN0438757, a potent and selective PFKFB3 inhibitor. We will delve into their mechanisms of action, potency, and cellular effects, supported by experimental data and detailed protocols.
The PFKFB3 Signaling Pathway in Cellular Metabolism
PFKFB3 is a bifunctional enzyme with dominant kinase activity, responsible for synthesizing fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1] By increasing the intracellular concentration of F-2,6-BP, PFKFB3 significantly enhances the glycolytic flux. This metabolic reprogramming is a hallmark of many cancer cells, providing them with the necessary energy and building blocks for rapid growth. The expression and activity of PFKFB3 are regulated by various upstream signaling pathways, including those driven by hypoxia (HIF-1α) and growth factors.[1][2]
Figure 1: PFKFB3 Signaling Pathway in Cellular Glycolysis.
Head-to-Head Comparison of PFKFB3 Inhibitors
Several small molecule inhibitors targeting PFKFB3 have been developed and characterized. This section provides a comparative analysis of this compound and its notable alternatives. It is important to note that the direct inhibition of PFKFB3 by 3PO and its derivatives has been a subject of debate in the scientific community.[3][4]
| Inhibitor | Target | In Vitro IC50 | Cellular Effects | Key Findings & Caveats |
| This compound | PFKFB3 | 0.19 µM | Reduces F-2,6-BP levels, decreases cell viability in various cancer cell lines (e.g., pancreatic, colorectal).[2][5][6] | A potent and selective inhibitor. Also shows radiosensitizing effects.[2] |
| 3PO | PFKFB3 (Disputed) | 22.9 µM | Reduces F-2,6-BP, glucose uptake, and ATP levels.[2] | Its direct binding to PFKFB3 has been questioned; effects may be off-target.[3][4] Poor solubility and potency in vivo. |
| PFK15 | PFKFB3 | 207 nM | More potent than 3PO in reducing F-2,6-BP and inducing apoptosis.[7] | A derivative of 3PO with improved potency.[1] |
| PFK158 | PFKFB3 (Disputed) | No direct inhibition | Reduces cellular F-2,6-BP levels. | An improved derivative of 3PO, but its direct enzymatic inhibition of PFKFB3 is not observed. |
| AZ67 | PFKFB3 | 18 nM | Potent and selective inhibitor. Shows anti-angiogenic effects independent of glycolysis inhibition.[4] | High selectivity over other PFKFB isoforms.[4][8] |
| N4A & YN1 | PFKFB3 | N/A | Inhibit PFKFB3, suppress F-2,6-BP levels, and lead to cancer cell death. | Identified through structure-based design, offering a framework for future inhibitor development.[1] |
Experimental Protocols
A standardized workflow is crucial for the identification and characterization of novel PFKFB3 inhibitors. The following diagram outlines a typical experimental pipeline.
References
- 1. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the On-Target Effects of KAN0438757: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KAN0438757 with other PFKFB3 inhibitors, supported by experimental data and detailed protocols. This compound is a novel and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key enzyme implicated in cancer metabolism and DNA repair.
This guide summarizes quantitative data, outlines detailed experimental methodologies for validating on-target effects, and presents visual diagrams of key signaling pathways and experimental workflows.
Comparative Analysis of PFKFB3 Inhibitors
This compound demonstrates potent and selective inhibition of PFKFB3. The following tables provide a comparative summary of its performance against other known PFKFB3 inhibitors, PFK-158 and 3PO.
| Compound | Target | IC50 (in vitro) | Cell Line | Reference |
| This compound | PFKFB3 | Not explicitly stated in provided search results | U2OS, HCT-116, HT-29, SW-1463, HUVEC | [1][2][3] |
| PFK-158 | PFKFB3 | 137 nM | Recombinant human PFKFB3 | [4][5][6][7] |
| 3PO | PFKFB3 | 22.9 µM | Recombinant human PFKFB3 | [8][9][10] |
| 3PO | PFKFB3 | 25 µM | Not specified | [11] |
Table 1: In Vitro Inhibitory Activity of PFKFB3 Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of this compound and alternative compounds against PFKFB3.
| Compound | Cell Line | Effect | Concentration | Reference |
| This compound | HCT-116, SW-1463, HUVEC | Dose-dependent reduction in PFKFB3 protein expression | 10, 25, 50 µM | [1] |
| This compound | HCT-116, HT-29, HUVEC | Significant reduction in cell migration | Starting at 10 µM for HCT-116 and HUVEC, 25 µM for HT-29 | [1] |
| This compound | HCT-116, HT-29 | Significant reduction in cell invasion | 10 µM | [1] |
| This compound | U2OS | Decreased Homologous Recombination activity to 10% of vehicle-treated cells | Not specified | |
| This compound | U373, U251 (Glioblastoma) | Dose-dependent decrease in cell viability | Significant reduction starting at 10 µM | [12] |
| This compound | A549, H1299 (NSCLC) | Significantly suppressed viability and proliferation | Not specified | [13][14] |
| 3PO | Various cancer cell lines | Attenuates proliferation | IC50 of 1.4-24 µM | [9] |
Table 2: Cellular On-Target Effects of this compound. This table summarizes the observed effects of this compound on various cancer cell lines, demonstrating its on-target activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms the direct binding of this compound to PFKFB3 in a cellular environment.
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the samples by immunoblotting using an antibody specific for PFKFB3. An increase in the amount of soluble PFKFB3 at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Homologous Recombination (HR) Assay
This assay measures the effect of this compound on the DNA repair capacity of cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., U2OS DR-GFP) in appropriate culture plates. Treat the cells with this compound or vehicle control for a predetermined time.
-
Induction of DNA Double-Strand Breaks: Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a specific DNA double-strand break in the DR-GFP reporter cassette.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair via homologous recombination, which will result in the expression of Green Fluorescent Protein (GFP).
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer. A decrease in the percentage of GFP-positive cells in the this compound-treated group compared to the control indicates an inhibition of homologous recombination.
Immunoblotting for PFKFB3 Expression
This method quantifies the levels of PFKFB3 protein in cells following treatment with this compound.[1][2][3]
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate it with a primary antibody against PFKFB3 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Cell Migration and Invasion Assays
These assays assess the impact of this compound on the migratory and invasive potential of cancer cells.[1][2][3]
Migration (Wound Healing) Assay Protocol:
-
Create a "Wound": Grow a confluent monolayer of cells and create a scratch with a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Analysis: Measure the wound area at each time point to quantify the rate of cell migration.
Invasion (Boyden Chamber) Assay Protocol:
-
Chamber Preparation: Use a Boyden chamber with a Matrigel-coated membrane.
-
Cell Seeding: Seed cells in the upper chamber in a serum-free medium containing this compound or vehicle control.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for a sufficient time to allow for cell invasion through the Matrigel and membrane.
-
Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface and count them under a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the action of this compound.
Caption: PFKFB3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound On-Target Effects.
Caption: Logical Flow of this compound's Anti-Cancer Mechanism.
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PFK-158 | PFKFB3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. PFK-158, PFKFB Inhibitor - CD BioSciences [celluars.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3PO | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 11. rndsystems.com [rndsystems.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. This compound: a novel PFKFB3 inhibitor that induces programmed cell death and suppresses cell migration in non-small cell lung carcinoma cells Deniz Özdemir, Seher Saruhan, Can Ali Agca [biotechnology.kiev.ua]
KAN0438757: A Comparative Analysis of Efficacy in 3D versus 2D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PFKFB3 inhibitor KAN0438757's performance, contextualized within the broader understanding of 2D versus 3D cell culture models. While direct comparative studies quantifying this compound efficacy in both 2D and 3D systems are not extensively available in published literature, this document synthesizes existing data and established principles of 3D cell culture to offer valuable insights for researchers. The guide also presents data for an alternative PFKFB3 inhibitor, PFK158, for which comparative 2D and 3D data exists, serving as a valuable reference.
Executive Summary
This compound is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), a key enzyme in the regulation of glycolysis.[1][2] Inhibition of PFKFB3 by this compound has been shown to reduce cancer cell proliferation, migration, and invasion.[3][4] Notably, this compound has demonstrated a significant cytotoxic effect on patient-derived colorectal cancer organoids (a 3D model) while sparing normal colon organoids.[3][5] This suggests a tumor-specific action that is highly relevant for therapeutic development.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional two-dimensional (2D) monolayer cultures.[6][7] Cells grown in 3D exhibit distinct differences in gene expression, cell signaling, and drug responses, often showing increased resistance to anticancer agents.[2][8][9] This guide will explore the available efficacy data for this compound in this context and provide detailed experimental protocols for researchers looking to evaluate PFKFB3 inhibitors in 3D models.
Data Presentation
This compound Efficacy in 2D Cell Culture Models
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines cultured in 2D monolayers. This data demonstrates the potent anti-proliferative activity of this compound across different cancer types.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| Miapaca-2 | Pancreatic Cancer | 72 h | 2.75 | [1] |
| PANC1 | Pancreatic Cancer | 72 h | 3.83 | [1] |
| SW620 | Colorectal Cancer | 72 h | 7.50 | [1] |
| U-266 | Multiple Myeloma | 72 h | 5.08 | [1] |
| AMO-1 | Multiple Myeloma | 72 h | 11.53 | [1] |
PFK158 (Alternative PFKFB3 Inhibitor): 2D vs. 3D Efficacy Comparison
To illustrate the typical differences observed between 2D and 3D culture systems, the following table presents data for PFK158, another PFKFB3 inhibitor, in small cell lung carcinoma (SCLC) models. Generally, higher drug concentrations are required to achieve the same level of efficacy in 3D models compared to 2D.[9]
| Cell Line | Model | Parameter Measured | PFK158 Concentration | Effect | Reference |
| H1048 | 2D Monolayer | Cell Viability | 7.1 ± 1.6 µM (IC50) | Dose-dependent suppression of proliferation | [10] |
| H1882 | 2D Monolayer | Cell Viability | 8.4 ± 2.8 µM (IC50) | Dose-dependent suppression of proliferation | [10] |
| H1048 | 3D Spheroids | Spheroid Formation | Not specified | Inhibition of spheroid formation | [10] |
| H1882 | 3D Spheroids | Spheroid Formation | Not specified | Inhibition of spheroid formation | [10] |
| H1048 | 3D Spheroids | Glycolytic Activity | 2.5, 5, 10 µM | Suppression of glucose uptake | [10] |
| H1882 | 3D Spheroids | Glycolytic Activity | 2.5, 5, 10 µM | Suppression of glucose uptake | [10] |
Experimental Protocols
3D Spheroid Formation and Viability Assay
This protocol describes the generation of cancer cell spheroids and the subsequent assessment of cell viability upon treatment with an inhibitor like this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
This compound or other PFKFB3 inhibitor
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of the cancer cells in complete medium. Seed 5,000 cells in 100 µL of medium per well of an ultra-low attachment 96-well plate.
-
Spheroid Formation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days to allow for spheroid formation.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of the inhibitor to the wells containing the spheroids. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated spheroids for a further 72 hours.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Transwell Migration Assay for 3D Spheroids
This protocol is adapted for assessing the effect of inhibitors on the migratory capacity of cells from 3D spheroids.
Materials:
-
Pre-formed cancer cell spheroids
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
This compound or other inhibitor
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet solution for staining
Procedure:
-
Spheroid Dissociation (Optional): For a quantitative assay, spheroids can be dissociated into single cells using trypsin. Alternatively, whole spheroids can be placed in the upper chamber.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing 10% FBS to the lower chamber of each well.
-
Cell Seeding: Resuspend single cells (e.g., 1 x 10^5 cells) or place a single spheroid in 100 µL of serum-free medium containing the desired concentration of this compound or vehicle control, and add this to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the cells that have migrated to the underside of the membrane with methanol for 10 minutes. Stain the fixed cells with 0.5% crystal violet solution for 15 minutes.
-
Quantification: Gently wash the inserts with water. After drying, the migrated cells can be imaged and counted under a microscope. Alternatively, the crystal violet can be eluted with a destaining solution and the absorbance measured.
Western Blotting for Protein Expression in 3D Spheroids
This protocol outlines the procedure for analyzing protein expression levels in 3D spheroids.
Materials:
-
Pre-formed and treated cancer cell spheroids
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Syringe and needle or sonicator
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
Primary and secondary antibodies (e.g., anti-PFKFB3, anti-β-actin)
-
Chemiluminescent substrate
Procedure:
-
Spheroid Collection: Collect spheroids from multiple wells for each condition into a microcentrifuge tube.
-
Washing: Wash the spheroids with ice-cold PBS and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
-
Lysis: Aspirate the PBS and add RIPA buffer. Disrupt the spheroids by passing the lysate through a syringe and needle or by sonication to ensure complete lysis.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
PFKFB3 Signaling Pathway and Inhibition by this compound
Caption: PFKFB3 pathway and this compound inhibition.
Experimental Workflow: 2D vs. 3D Drug Efficacy Comparison
Caption: Workflow for 2D vs. 3D drug efficacy testing.
Conclusion
This compound is a promising PFKFB3 inhibitor with demonstrated potent anti-cancer effects in 2D cell culture and, importantly, in more physiologically relevant 3D organoid models. While direct quantitative comparisons of this compound's efficacy in 2D versus 3D systems are yet to be published, the available data, combined with the established principles of increased drug resistance in 3D models, suggests that higher concentrations of this compound may be required to achieve comparable effects in 3D versus 2D cultures. The tumor-specific cytotoxicity observed in patient-derived organoids highlights the potential of this compound as a therapeutic agent and underscores the importance of utilizing 3D models in preclinical drug evaluation. Further studies directly comparing the efficacy of this compound in 2D and 3D models are warranted to fully elucidate its therapeutic potential and to guide its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo [mdpi.com]
- 6. Discover potential inhibitors for PFKFB3 using 3D-QSAR, virtual screening, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
KAN0438757: A Comparative Guide to its In Vivo Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo anti-tumor activity of KAN0438757, a novel inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). It is designed to offer an objective comparison with other PFKFB3 inhibitors, supported by available experimental data, to aid in preclinical research and drug development decisions.
Executive Summary
This compound has demonstrated significant in vivo anti-tumor effects in preclinical models of colorectal and anaplastic thyroid cancer.[1][2] As a potent PFKFB3 inhibitor, it effectively targets the altered glucose metabolism characteristic of many cancer cells.[3][4] Key in vivo findings highlight its ability to reduce tumor cell proliferation, migration, and invasion, with a noteworthy characteristic of low systemic toxicity.[1][3] While direct comparative in vivo studies with other PFKFB3 inhibitors are limited, this guide consolidates available data to facilitate an informed assessment of this compound's preclinical profile.
Mechanism of Action: Targeting Tumor Metabolism
This compound exerts its anti-tumor effects by inhibiting PFKFB3, a key enzyme that regulates glycolysis.[3] In cancer cells, which often exhibit elevated rates of glycolysis (the Warburg effect), PFKFB3 is frequently overexpressed. By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in glycolysis. This leads to a reduction in glycolytic flux, thereby depriving cancer cells of the energy and building blocks necessary for rapid proliferation.[3][4]
Beyond its primary metabolic target, this compound has been shown to modulate other critical signaling pathways implicated in cancer progression, including the Nrf2/HO-1 and WNT/β-catenin pathways.[2][5]
In Vivo Anti-Tumor Activity of this compound
Preclinical studies in various cancer models have validated the in vivo anti-tumor potential of this compound.
Colorectal Cancer (CRC)
In preclinical models of colorectal cancer, this compound has shown significant efficacy. Studies using patient-derived organoids demonstrated a notable effect on tumor organoid growth while sparing normal colon organoids.[1][3] Furthermore, in vivo toxicity evaluations in C57BL6/N mice revealed no high-grade toxicity, suggesting a favorable safety profile.[1][4] The treatment led to a significant reduction in CRC cell migration, invasion, and survival.[1][3]
Anaplastic Thyroid Carcinoma (ATC)
In a subcutaneous xenograft model of anaplastic thyroid carcinoma, the simultaneous downregulation of PFKFB3 and administration of this compound was found to suppress subcutaneous tumor growth in vivo.[2] this compound-mediated inhibition of PFKFB3 in ATC cells led to a reduction in cell proliferation and migration.[2]
Comparative Analysis with other PFKFB3 Inhibitors
While direct head-to-head in vivo comparisons are scarce, this section provides available data on this compound and other notable PFKFB3 inhibitors, 3PO and PFK158, to offer a comparative perspective.
| Inhibitor | Cancer Model | Key In Vivo Findings | Reference |
| This compound | Colorectal Cancer (Organoids & Mice) | Reduced tumor organoid growth, spared normal organoids, decreased cell migration and invasion, no high-grade toxicity. | [1][3][4] |
| Anaplastic Thyroid Carcinoma (Xenograft) | Suppressed subcutaneous tumor growth when combined with PFKFB3 downregulation. | [2] | |
| 3PO | Colorectal Cancer (Xenograft & PDX) | Increased radiation-induced cell death, reduced cancer cell invasion, induced tumor vessel normalization, and alleviated tumor hypoxia. | [6] |
| Anaplastic Thyroid Carcinoma | Data not available in searched literature. | ||
| PFK158 | Advanced Solid Malignancies (Phase I Clinical Trial) | Showed commendable tolerance and reduction in tumor burden in some patients with pancreatic cancer, renal cell carcinoma, and adenocystic carcinoma. The trial was halted due to insufficient overall effect. | [7] |
| Esophageal Squamous Cell Carcinoma (Xenograft) | Impeded tumor growth in immunodeficient in vivo models. | [8] |
Experimental Protocols
In Vivo Xenograft Model for Anti-Tumor Activity Assessment
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft model. Specific cell lines (e.g., colorectal or anaplastic thyroid carcinoma) and mouse strains (e.g., nude or SCID mice) should be chosen based on the research question.
1. Cell Culture and Preparation:
-
Culture selected cancer cell lines in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell concentration for injection.
2. Animal Handling and Tumor Cell Implantation:
-
Acclimatize immunocompromised mice for at least one week prior to the experiment.
-
Subcutaneously inject a defined number of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse. The cell suspension may be mixed with Matrigel to enhance tumor formation.
3. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal injection).
-
Administer this compound and vehicle control according to a predetermined schedule and dosage.
4. Tumor Growth Measurement and Monitoring:
-
Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
5. Study Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
In Vivo Systemic Toxicity Evaluation
This protocol outlines a method for assessing the systemic toxicity of this compound in mice.
1. Animal Model and Dosing:
-
Use healthy mice (e.g., C57BL6/N).
-
Administer this compound at various dosages via the intended clinical route (e.g., intraperitoneal injection).
-
Include a vehicle control group.
2. Monitoring:
-
Observe the mice for any clinical signs of toxicity, changes in behavior, or alterations in food and water intake.
-
Record body weight regularly.
3. Blood and Tissue Analysis:
-
At specified time points (e.g., 24 hours and 21 days), collect blood samples for complete blood count and analysis of liver and kidney function markers.
-
Harvest major organs for histopathological examination.
Signaling Pathways and Visualizations
This compound's mechanism of action involves the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.
Caption: this compound inhibits PFKFB3, reducing glycolysis and tumor proliferation.
Caption: this compound activates the Nrf2/HO-1 pathway, leading to anti-inflammatory effects.
Caption: this compound inhibits the WNT/β-catenin pathway, reducing cell proliferation.
Conclusion
This compound is a promising PFKFB3 inhibitor with demonstrated in vivo anti-tumor activity in colorectal and anaplastic thyroid cancer models. Its favorable safety profile and multi-pathway engagement make it a compelling candidate for further preclinical and clinical investigation. While direct comparative efficacy data with other PFKFB3 inhibitors remains an area for future research, the existing evidence positions this compound as a significant tool for exploring the therapeutic potential of targeting cancer metabolism.
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PFKFB3 facilitates cell proliferation and migration in anaplastic thyroid carcinoma via the WNT/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of KAN0438757: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for the PFKFB3 inhibitor, KAN0438757. Adherence to these protocols is critical to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
This compound Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.
Step 1: Inactivation of this compound Waste
For unused or waste solutions of this compound, chemical inactivation is recommended prior to disposal. A common method for the degradation of small quantities of organic compounds in a research setting is treatment with a strong oxidizing agent. However, specific institutional guidelines should always be followed.
Step 2: Segregation of Waste Streams
Proper waste segregation is crucial.
-
Solid Waste: Unused this compound powder, contaminated PPE (gloves, weigh boats, etc.), and empty containers should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
Step 3: Final Disposal
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and proper disposal. Do not pour this compound solutions down the drain or dispose of solid waste in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Cell Line/System | Source |
| PFKFB3 IC50 | 0.19 µM | Enzyme Assay | [1][2][3][4] |
| PFKFB4 IC50 | 3.6 µM | Enzyme Assay | |
| Cell Viability IC50 (72h) | 2.75 µM | Miapaca-2 | [1] |
| 3.83 µM | PANC1 | [1] | |
| 5.08 µM | U-266 | [1] | |
| 7.50 µM | SW620 | [1] | |
| 11.53 µM | AMO-1 | [1] | |
| Solubility in DMSO | ~7 mg/mL (15.64 mM) | - | [3] |
| 6 mg/mL (13.41 mM) | - | [5] | |
| 130 mg/mL (290.55 mM) | - | [4] |
Experimental Protocol: In Vitro PFKFB3 Kinase Assay
This protocol provides a detailed methodology for assessing the inhibitory activity of this compound against PFKFB3 using the ADP-Glo™ Kinase Assay.
Materials:
-
This compound
-
Recombinant PFKFB3 enzyme
-
ATP
-
Fructose-6-phosphate (F6P)
-
Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM NaPi pH 8.0, 1 mM DTT, 0.005% Tween-20)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White 384-well plates
Procedure:
-
Prepare a solution of the test compound (this compound) in the desired concentration range.
-
In a white 384-well plate, add the test compound solution. Include controls for no inhibitor and a known inhibitor.
-
Add the PFKFB3 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding the substrate solution containing ATP and F6P. The final concentrations should be 8 µM ATP and 100 µM F6P.[3]
-
Allow the enzymatic reaction to proceed for 20 minutes at room temperature.[3]
-
Terminate the reaction by adding 10 µL of ADP-Glo™ Reagent to each well.[3]
-
Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.[3]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence using a plate reader. The light generated is proportional to the ADP produced and reflects the kinase activity.
Visualization of this compound Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on the PFKFB3-mediated glycolytic pathway.
References
Essential Safety and Operational Guide for Handling KAN0438757
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling KAN0438757. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Compound Information
| Identifier | Value |
| Product Name | This compound |
| Synonyms | KAN-0438757 |
| CAS Number | 1451255-59-6 |
| Molecular Formula | C₂₁H₁₈FNO₇S |
| Molecular Weight | 447.43 g/mol |
| Mechanism of Action | Potent and selective inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3)[1]. |
Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The following table outlines the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation of the compound. |
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Engineering Controls:
-
Ventilation: All handling of the powdered compound and preparation of stock solutions should be performed in a certified chemical fume hood or other ventilated enclosure.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Solubility Data:
| Solvent | Solubility |
| DMSO | 7 mg/mL (15.64 mM) |
Note: Moisture-absorbing DMSO can reduce solubility. Use fresh DMSO for the preparation of solutions.
Operational Plans: Step-by-Step Guidance
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of in a designated hazardous chemical waste container. |
| Contaminated PPE | Collect in a sealed bag and dispose of as hazardous waste. |
| Contaminated Labware | Decontaminate with an appropriate solvent (e.g., ethanol) and wash thoroughly. Dispose of cleaning materials as hazardous waste. |
| Solutions | Collect in a sealed, properly labeled hazardous waste container. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: General Methodology for In Vitro Studies
The following provides a generalized protocol for cell-based assays with this compound, synthesized from published research[1][2][3]. Specific cell lines, concentrations, and incubation times should be optimized for your experimental system.
Objective: To assess the effect of this compound on cell viability and signaling pathways.
Materials:
-
This compound powder
-
Sterile, fresh DMSO
-
Appropriate cell culture medium and supplements
-
Cell line of interest (e.g., colorectal cancer cells, glioblastoma cells)[2][3]
-
Standard cell culture plates and equipment
-
Reagents for viability assays (e.g., WST-1) and protein analysis (e.g., immunoblotting)
Procedure:
-
Prepare Stock Solution:
-
Under sterile conditions in a fume hood, dissolve this compound in fresh DMSO to a stock concentration of 10 mM.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Cell Seeding:
-
Plate cells at the desired density in appropriate culture plates.
-
Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in a cell culture medium to the final desired concentrations (e.g., 5, 10, 25, 50 µM)[3].
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
-
Incubation:
-
Analysis:
-
Cell Viability: Assess cell viability using a suitable assay (e.g., WST-1, CellTiter-Glo®) according to the manufacturer's instructions.
-
Protein Analysis: Lyse the cells and perform immunoblotting to analyze the expression and phosphorylation status of proteins in relevant signaling pathways (e.g., PFKFB3, Akt)[2][4].
-
Signaling Pathway
This compound is a potent inhibitor of PFKFB3, a key enzyme in the regulation of glycolysis. PFKFB3 is often upregulated in cancer cells and is involved in several signaling pathways that promote cell proliferation and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. PI3K-Akt signaling controls PFKFB3 expression during human T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
